Lumefantrine-d18
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-/i1D3,2D3,3D2,4D2,5D2,6D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLGFOYVTXJFJP-OASVJRPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Lumefantrine-d18: An In-depth Technical Guide for Analytical Studies
For Researchers, Scientists, and Drug Development Professionals
Core Physicochemical Properties
Lumefantrine is characterized as a highly lipophilic and weakly basic compound.[1][2] These properties are critical in determining its absorption, distribution, metabolism, and excretion (ADME) profile and influence the choice of analytical methodologies.
Table 1: Key Physicochemical Properties of Lumefantrine
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₂Cl₃NO (Lumefantrine) | [3] |
| Molecular Weight | 528.9 g/mol (Lumefantrine) | [3] |
| Melting Point | 128-131 °C | [1][2][4] |
| pKa | 9.35 (weakly basic) | [1][2][4] |
| Log P | 2.29 - 3.52 | [1][2][4] |
| Appearance | Yellow powder | [3] |
Solubility Profile
The solubility of Lumefantrine is a crucial factor in the preparation of standard solutions and in understanding its behavior in biological matrices. It is practically insoluble in water but shows good solubility in non-polar and aprotic organic solvents.[1][2][4]
Table 2: Solubility of Lumefantrine in Various Solvents
| Solvent | Solubility (% w/v) | Description | Reference |
| Chloroform | 7.5% | Soluble | [1][2][4] |
| Dichloromethane | 7.5% | Soluble | [1][2][4] |
| Acetonitrile | 0.013% | Very slightly soluble | [1][2][4] |
| Water | 0.002% | Practically insoluble | [1][2][4] |
Experimental Protocols for Analytical Quantification
The use of a deuterated internal standard like Lumefantrine-d18 is paramount for overcoming matrix effects and ionization saturation in liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are commonly employed for the quantification of Lumefantrine in biological samples.[5][6][7]
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Lumefantrine from plasma is protein precipitation.
-
To 25 µL of plasma sample, add an appropriate amount of this compound internal standard solution.[5][6][7]
-
Add a protein precipitating agent, such as acetonitrile.
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of Lumefantrine.
Table 3: Typical LC-MS/MS Parameters for Lumefantrine Analysis
| Parameter | Condition | Reference |
| Column | C18 (e.g., BDS Hypersil C18, 150 x 4.6 mm, 3 µm) | [8] |
| Mobile Phase | Acetonitrile and 0.01M tetrabutyl ammonium hydrogen sulphate (80:20 v/v) | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Detection | UV at 222 nm or MS/MS | [8] |
| Internal Standard | Deuterated Lumefantrine (e.g., Lumefantrine-d9) | [5][6][7] |
The use of a deuterated internal standard that co-elutes with the analyte is the most effective way to compensate for matrix-induced variations in ionization efficiency.[5][6][7]
Caption: General workflow for LC-MS/MS analysis of Lumefantrine.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Lumefantrine in biological matrices. While its specific physicochemical properties are not extensively documented, those of the parent compound provide a solid foundation for the development and validation of robust analytical methods. The protocols and data presented in this guide are intended to support researchers and scientists in their drug development efforts by providing a clear understanding of the analytical considerations for this important antimalarial agent. The use of deuterated internal standards in LC-MS/MS analysis is strongly recommended to mitigate matrix effects and ensure the highest quality data in pharmacokinetic and other clinical studies.
References
- 1. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ojshostng.com [ojshostng.com]
- 3. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mjas.analis.com.my [mjas.analis.com.my]
Synthesis and Characterization of Deuterated Lumefantrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated lumefantrine. The information presented herein is intended to assist researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This document details the synthetic pathway for lumefantrine-d9, along with extensive characterization methodologies, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Introduction
Lumefantrine is an antimalarial agent belonging to the aryl amino alcohol class. It is a crucial component of the fixed-dose combination therapy with artemether, recommended by the World Health Organization for the treatment of uncomplicated Plasmodium falciparum malaria. Deuterated analogs of pharmaceutical compounds, such as deuterated lumefantrine, are valuable tools in drug development. They are frequently employed as internal standards in bioanalytical assays to enhance accuracy and precision in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms results in a change in mass, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based analyses, without significantly altering the physicochemical properties. This guide focuses on lumefantrine-d9, a common deuterated variant.
Synthesis of Deuterated Lumefantrine (Lumefantrine-d9)
The synthesis of lumefantrine-d9 can be achieved through a multi-step process, with the deuterated moiety introduced in the final step to maximize isotopic incorporation and overall yield. The following protocol is based on established synthetic routes.[1]
Synthesis Workflow
Caption: Synthetic pathway for lumefantrine-d9.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of 2,7-Dichlorofluorene
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane, add 2,7-dichlorofluorene.
-
Slowly add chloroacetyl chloride to the mixture at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Quench the reaction with ice-cold water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone (Compound 2).
Step 2: Reduction of the Ketone
-
Dissolve Compound 2 in absolute ethanol.
-
Add sodium borohydride portion-wise at room temperature.
-
Stir the mixture for 2 hours.
-
Acidify the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic phase and evaporate the solvent to yield 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (Compound 3).
Step 3: Amination
-
Heat a mixture of Compound 3 and an excess of n-butylamine at 140°C for 3 hours.
-
After cooling, dissolve the residue in an organic solvent and wash with water to remove excess amine.
-
Dry the organic layer and concentrate to give 2-butylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (Intermediate for Compound 4). Note: The patent describes a substitution reaction with n-butylamine to obtain compound 4, which is 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol. This suggests a direct dibutylamination or a subsequent butylation step. For the purpose of this guide, we will proceed with the understanding that Compound 4 is the dibutylated product.
Step 4: Condensation with p-Chlorobenzaldehyde
-
Dissolve 2-dibutylamino-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol (Compound 4) and p-chlorobenzaldehyde in absolute methanol.
-
Add a solution of sodium hydroxide in methanol.
-
Reflux the mixture for 15 hours.
-
Cool the reaction mixture and isolate the precipitated product by filtration. Wash the solid with cold methanol and dry to obtain desbutyl-lumefantrine (Compound 5).
Step 5: N-Alkylation with Deuterated n-Bromobutane
-
In a reaction flask, combine Compound 5, deuterated n-bromobutane-d9, and potassium carbonate in acetonitrile.
-
Reflux the mixture for 16 hours.
-
After completion of the reaction, add water and extract the product with ethyl acetate.
-
Combine the organic phases, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain lumefantrine-d9 as a yellow solid.[1]
Quantitative Data for Synthesis
| Step | Product | Reagents | Solvent | Reaction Time | Yield |
| 1 | Compound 2 | 2,7-Dichlorofluorene, Chloroacetyl chloride, AlCl₃ | Dichloromethane | 3 h | - |
| 2 | Compound 3 | Compound 2, NaBH₄ | Absolute Ethanol | 2 h | - |
| 3 | Compound 4 | Compound 3, n-Butylamine | - | 3 h | - |
| 4 | Compound 5 | Compound 4, p-Chlorobenzaldehyde, NaOH | Absolute Methanol | 15 h | - |
| 5 | Lumefantrine-d9 | Compound 5, n-Bromobutane-d9, K₂CO₃ | Acetonitrile | 16 h | 70%[1] |
Characterization of Deuterated Lumefantrine (Lumefantrine-d9)
Thorough characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized deuterated lumefantrine.
Characterization Workflow
Caption: Workflow for the characterization of lumefantrine-d9.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of lumefantrine-d9 and determining the extent and location of deuteration.
Experimental Protocol:
-
Prepare a solution of lumefantrine-d9 in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ²H NMR spectra on a high-field NMR spectrometer.
-
For ¹H NMR, the integration of the remaining proton signals in the butyl chain relative to the aromatic or other non-deuterated protons will provide a measure of isotopic enrichment.
-
²H NMR will show signals corresponding to the positions of deuterium incorporation.
Expected Spectral Features:
-
¹H NMR: Based on the spectrum of unlabeled lumefantrine, the signals corresponding to the n-butyl group protons will be significantly diminished or absent in the spectrum of lumefantrine-d9. The characteristic signals for the aromatic and other protons of the lumefantrine backbone should remain.[2][3]
-
¹³C NMR: The carbon signals of the deuterated butyl group will appear as multiplets due to C-D coupling and will have a lower intensity compared to the unlabeled compound.
-
²H NMR: A signal corresponding to the deuterium atoms on the n-butyl chain is expected.
¹H NMR Data for Unlabeled Lumefantrine (for comparison): [2][3]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.75 | d | Ar-H |
| 7.68 | d | Ar-H |
| 7.60-7.63 | m | Ar-H |
| 7.45-7.50 | m | Ar-H |
| 7.32-7.35 | dd | Ar-H |
| 5.35-5.39 | dd | CH-OH |
| 4.54 | br s | OH |
| 2.41-2.92 | m | N-CH₂-CH₂-CH₂-CH₃ and CH₂-N |
| 1.25-1.56 | m | N-CH₂-CH₂-CH₂-CH₃ |
| 0.97 | t | N-CH₂-CH₂-CH₂-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of deuterated lumefantrine and to study its fragmentation pattern.
Experimental Protocol:
-
Introduce a solution of lumefantrine-d9 into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via electrospray ionization (ESI).
-
Acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.
Expected Mass Spectral Data:
-
Molecular Ion: The protonated molecule [M+H]⁺ of lumefantrine-d9 is expected at m/z 537.3, which is 9 mass units higher than that of unlabeled lumefantrine (m/z 528.3).[1]
-
Fragmentation: The fragmentation pattern will be similar to that of unlabeled lumefantrine, with the mass of fragments containing the deuterated butyl group shifted by 9 Da. A common fragmentation is the loss of a water molecule.[4]
MS/MS Fragmentation Data: [4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Lumefantrine | 528.3 | 510.3 ([M+H-H₂O]⁺) |
| Lumefantrine-d9 | 537.3 | 519.3 ([M+H-H₂O]⁺) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized deuterated lumefantrine.
Experimental Protocol:
-
Develop a suitable reversed-phase HPLC method. A C18 column is commonly used.
-
Prepare a standard solution of lumefantrine-d9 in a suitable solvent.
-
Inject the solution into the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 266 nm).
-
Calculate the purity based on the peak area percentage of the main peak.
Typical HPLC Conditions: [5][6]
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile and 0.01M tetrabutyl ammonium hydrogen sulphate (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 222 nm |
| Retention Time | Approximately 5.2 minutes for lumefantrine |
Quantitative Data for Characterization:
| Analysis | Parameter | Specification |
| Mass Spectrometry | [M+H]⁺ | m/z 537.3 ± 0.1 |
| HPLC | Purity | ≥ 98% |
| NMR | Isotopic Enrichment | ≥ 98% |
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of deuterated lumefantrine (lumefantrine-d9). The provided protocols for synthesis, NMR, mass spectrometry, and HPLC analysis serve as a valuable resource for researchers requiring high-quality, well-characterized deuterated internal standards for use in demanding bioanalytical applications. Adherence to these detailed procedures will ensure the production of deuterated lumefantrine with high chemical purity and isotopic enrichment, suitable for its intended use in drug development and research.
References
- 1. CN111320547A - Synthesis method of lumefantrine-D9 - Google Patents [patents.google.com]
- 2. Structural Characterization and Thermal Properties of the Anti-malarial Drug: Lumefantrine [scielo.org.za]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Lumefantrine [orgspectroscopyint.blogspot.com]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. A simple and precise method for quantitative analysis of lumefantrine by planar chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape of Lumefantrine-d18: A Technical Guide to Isotopic Purity and Stability
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isotopic Purity and Stability of Lumefantrine-d18.
This in-depth guide provides a technical overview of the critical quality attributes of this compound, a deuterated internal standard essential for the accurate bioanalysis of the antimalarial drug, lumefantrine. The document outlines the methodologies for assessing isotopic purity and stability, presents data in a structured format, and includes detailed experimental protocols and visual workflows to support research and development activities.
Introduction to this compound
Lumefantrine is a crucial component of artemisinin-based combination therapies (ACTs) for malaria.[1] Accurate quantification of lumefantrine in biological matrices is paramount for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for mass spectrometry-based bioanalysis, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and ionization suppression.[2] The reliability of these studies hinges on the isotopic purity and stability of the deuterated standard.
This compound is a synthetic version of lumefantrine where 18 hydrogen atoms have been replaced with deuterium.[3][4][5] This mass shift allows for its differentiation from the unlabeled drug by a mass spectrometer, while maintaining nearly identical physicochemical properties.
Isotopic Purity of this compound
The isotopic purity of a deuterated standard is a measure of the percentage of the molecule that contains the desired number of deuterium atoms. Impurities can include molecules with fewer deuterium atoms (e.g., d17, d16) or no deuterium atoms (d0), which can interfere with the quantification of the analyte.
Quantitative Data for Isotopic Purity
While specific certificates of analysis for commercial this compound are not publicly available, typical specifications for high-quality deuterated standards are presented in Table 1. These values are based on common industry standards and the analytical capabilities of modern mass spectrometry.
Table 1: Typical Isotopic Purity Specifications for this compound
| Parameter | Specification |
| Isotopic Purity (d18) | ≥ 98% |
| Isotopic Distribution (d17) | ≤ 2% |
| Isotopic Distribution (d0-d16) | Undetectable or < 0.1% |
| Chemical Purity | ≥ 98% |
Experimental Protocol for Isotopic Purity Determination
The isotopic purity of this compound is typically determined using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC).
Objective: To determine the isotopic enrichment of this compound and quantify the relative abundance of other isotopic variants.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
-
Chromatographic Separation: An aliquot of the working solution is injected into the LC-HRMS system. A reversed-phase C18 column is commonly used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The chromatographic step separates this compound from any chemical impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan spectra are acquired over a mass range that includes the molecular ions of lumefantrine and its deuterated isotopologues.
-
Data Analysis:
-
The extracted ion chromatograms (EICs) for the [M+H]+ ions of this compound and its potential isotopologues (d0 to d17) are generated.
-
The peak areas of each isotopologue are integrated.
-
The isotopic purity is calculated as the percentage of the peak area of the d18 isotopologue relative to the sum of the peak areas of all detected isotopologues.[6][7]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the positions of deuterium labeling and provide insights into the isotopic purity.[6][8][9]
Stability of this compound
The stability of a deuterated internal standard is critical to ensure its integrity throughout the lifecycle of a study, from storage to sample analysis. Stability studies for this compound are designed based on International Council for Harmonisation (ICH) guidelines.[10][11][12][13]
Stability Testing Protocols
Stability studies for this compound involve long-term, accelerated, and forced degradation studies.
Long-Term and Accelerated Stability:
-
Objective: To evaluate the stability of this compound under recommended storage conditions and at elevated temperatures and humidity to predict its shelf life.
-
Procedure:
-
Samples of this compound are stored under the conditions specified in ICH guidelines (see Table 2).
-
At predetermined time points, samples are withdrawn and analyzed for purity and degradation products using a validated stability-indicating HPLC method.
-
The results are compared to the initial analysis to identify any significant changes.
-
Table 2: ICH Conditions for Long-Term and Accelerated Stability Testing [14]
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Forced Degradation Studies:
-
Objective: To identify potential degradation products and establish the degradation pathways of this compound under stress conditions. This helps in developing and validating a stability-indicating analytical method.[11]
-
Procedure:
-
This compound is subjected to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress (see Table 3).
-
The stressed samples are then analyzed by LC-MS to identify and characterize any degradation products.
-
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition |
| Acid Hydrolysis | 0.1 N HCl at 60°C |
| Base Hydrolysis | 0.1 N NaOH at 60°C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 60°C |
| Photostability | Exposure to light according to ICH Q1B guidelines |
Studies on non-deuterated lumefantrine have shown it to be relatively stable, with some degradation observed under accelerated conditions.[15] The degradation products identified in forced degradation studies of lumefantrine include desbutylketo derivatives and N-oxides.[16] It is anticipated that this compound would exhibit similar stability, with the deuterium labeling not significantly impacting its susceptibility to degradation under these conditions.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in the analysis and metabolism of lumefantrine, the following diagrams have been generated using Graphviz.
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for Isotopic Purity Determination of this compound.
Metabolic Pathway of Lumefantrine
Lumefantrine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[1][17][18] The major metabolic pathway involves the removal of one of the butyl groups to form desbutyl-lumefantrine. This metabolite is then further metabolized through glucuronidation.
Caption: Primary Metabolic Pathway of Lumefantrine.
Conclusion
The isotopic purity and stability of this compound are critical parameters that ensure the reliability of bioanalytical methods for its non-deuterated counterpart. This guide has provided a comprehensive overview of the methodologies used to assess these attributes, in line with international regulatory standards. The detailed experimental protocols and visual workflows serve as a valuable resource for scientists and researchers in the field of drug metabolism and pharmacokinetics, facilitating the generation of high-quality, reproducible data in the development of antimalarial therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. almacgroup.com [almacgroup.com]
- 8. neofroxx.com [neofroxx.com]
- 9. synmr.in [synmr.in]
- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. snscourseware.org [snscourseware.org]
- 14. The Essential Elements of a Stability Program for Pharmaceuticals: A Comprehensive Guide Using ICH Guidelines and ISO Standards - Cal Laboratories [cal-laboratories.com]
- 15. extranet.who.int [extranet.who.int]
- 16. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lumefantrine - Wikipedia [en.wikipedia.org]
- 18. Determine the enzymatic kinetic characteristics of CYP3A4 variants utilizing artemether-lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within pharmaceutical and biomedical research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. The use of internal standards is a cornerstone of achieving reliable quantitative data, and among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard. This technical guide provides an in-depth exploration of the core benefits of using deuterated internal standards, supported by quantitative data, detailed experimental protocols, and visual workflows to underscore their critical role in generating high-quality, reproducible results.
Core Principle: Mitigating Analytical Variability
The fundamental advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest. By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the resulting molecule behaves almost identically to the unlabeled analyte during sample preparation and analysis. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This unique characteristic allows it to serve as a robust comparator, effectively normalizing for various sources of analytical variability.[1][2]
Key Benefits of Employing Deuterated Internal Standards
The incorporation of a deuterated internal standard into an analytical workflow offers several significant advantages over the use of structural analogs or no internal standard at all. These benefits directly address common challenges in quantitative analysis, leading to more reliable and defensible data.
Compensation for Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix (e.g., plasma, urine), are a primary source of inaccuracy in liquid chromatography-mass spectrometry (LC-MS) assays.[3][4] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects.[5] By calculating the ratio of the analyte peak area to the internal standard peak area, these effects are effectively canceled out, leading to a more accurate quantification of the analyte.[5]
Correction for Sample Preparation Variability
Loss of analyte during multi-step sample preparation procedures such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is a common source of error. A deuterated internal standard, being chemically homologous to the analyte, will exhibit nearly identical recovery throughout these steps.[4] Adding the internal standard at the very beginning of the sample preparation process ensures that any losses are accounted for in the final analyte-to-internal standard ratio.[4]
Improved Accuracy and Precision
The cumulative effect of compensating for both matrix effects and sample preparation variability is a significant improvement in the overall accuracy and precision of the analytical method. This is particularly crucial in regulated bioanalysis, where strict acceptance criteria for accuracy and precision must be met.[6][7]
Enhanced Method Robustness and Reduced Development Time
The use of a deuterated internal standard can lead to a more robust and rugged analytical method that is less susceptible to minor variations in experimental conditions. This can, in turn, reduce the time and resources required for method development and validation.[8]
Quantitative Data Presentation
The impact of using a deuterated internal standard on data quality can be clearly demonstrated through quantitative comparisons. The following tables summarize data from studies that evaluated the performance of analytical methods with and without deuterated internal standards.
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Analog Internal Standard for the Quantification of Kahalalide F in Plasma [8]
| Parameter | Analog Internal Standard | Deuterated Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Statistical Significance (p-value) | <0.0005 (significant deviation from 100%) | 0.5 (no significant deviation from 100%) |
| Variance Comparison (p-value) | - | 0.02 (significantly lower variance) |
This table illustrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation and variance) when a deuterated internal standard is used compared to a structural analog.[8]
Table 2: Impact of Deuterated Internal Standards on the Accuracy and Precision of Pesticide Quantification in Different Cannabis Matrices [1]
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy Deviation (%) | > 60 | < 25 |
| Relative Standard Deviation (RSD) (%) | > 50 | < 20 |
This table demonstrates the critical role of deuterated internal standards in mitigating matrix effects across different complex matrices, leading to a dramatic improvement in accuracy and precision.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the use of a deuterated internal standard for the quantification of a small molecule drug in human plasma by LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard into separate volumetric flasks. Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to the final volume.
-
Analyte Working Solutions for Calibration Curve and Quality Controls (QCs): Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range and QC levels.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution with the appropriate solvent to achieve a final concentration that yields a consistent and robust response in the mass spectrometer.
Sample Preparation: Protein Precipitation
-
Aliquoting: To 100 µL of blank human plasma, calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube to precipitate the plasma proteins.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition.
-
Vortexing and Centrifugation: Vortex for 20 seconds and centrifuge at 4,000 rpm for 5 minutes.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A suitable UHPLC or HPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions, collision energy, and other MS parameters for both the analyte and the deuterated internal standard.
-
Data Acquisition and Processing: Acquire and process the data using the instrument's software. Integrate the peak areas for the analyte and the internal standard. Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the analyte concentration. Quantify the analyte in QC and study samples using the regression equation from the calibration curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Compensation for matrix effects by a deuterated internal standard.
Conclusion
The use of deuterated internal standards is a powerful and essential strategy for achieving high-quality quantitative data in a wide range of scientific disciplines. By effectively compensating for matrix effects and variability in sample preparation, these standards significantly enhance the accuracy, precision, and robustness of analytical methods. While the initial investment in synthesizing or purchasing a deuterated standard may be a consideration, the long-term benefits of reliable data, reduced method development time, and increased confidence in analytical results far outweigh the costs. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their quantitative analyses.
References
Lumefantrine-d18: A Technical Guide to Certificate of Analysis and Product Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis (CoA) and product specifications for Lumefantrine-d18, a deuterated internal standard essential for the quantitative analysis of the antimalarial drug Lumefantrine. This document details the key quality attributes, analytical methodologies, and data interpretation necessary for the accurate and reliable use of this stable isotope-labeled compound in research and drug development settings.
Product Specifications
This compound is a synthetic, isotopically labeled version of Lumefantrine where 18 hydrogen atoms have been replaced by deuterium. This high level of isotopic enrichment makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, as it is chemically identical to the analyte but mass-shifted, allowing for precise quantification while minimizing isotopic interference.
Below is a summary of typical product specifications for this compound, compiled from various supplier data sheets.[1][2][3][4] It is important to note that exact specifications may vary between different manufacturers and batches. Always refer to the lot-specific Certificate of Analysis provided by the supplier.
| Parameter | Typical Specification |
| Chemical Name | (9Z)-2,7-Dichloro-9-[(4-chlorophenyl)methylene]-α-[(dibutylamino-d18)methyl]-9H-fluorene-4-methanol |
| Synonyms | Benflumetol-d18 |
| CAS Number | 1185240-53-2 |
| Molecular Formula | C₃₀H₁₄D₁₈Cl₃NO |
| Molecular Weight | 547.05 g/mol |
| Appearance | Light yellow to yellow solid |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Enrichment | ≥99 atom % D |
| Storage Conditions | -20°C for long-term storage |
Certificate of Analysis: A Detailed Examination
A Certificate of Analysis for this compound provides formal documentation of the quality control testing performed on a specific batch of the material. It confirms that the product meets the required specifications. The following sections detail the key analytical tests typically presented on a CoA.
Identity Confirmation
The identity of this compound is unequivocally confirmed using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): This analysis verifies the molecular weight of the deuterated compound. The mass spectrum will show a molecular ion peak consistent with the mass of this compound (approximately 547.05 Da).[5]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While the extensive deuteration will lead to a significant reduction in proton signals, the remaining protons in the molecule will produce a spectrum that is consistent with the structure of Lumefantrine.[5] The absence of signals from the deuterated positions confirms the labeling pattern.
Purity Assessment
The chemical purity of this compound is a critical parameter and is typically determined by High-Performance Liquid Chromatography (HPLC).
-
Experimental Protocol: HPLC for Chemical Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10mM KH₂PO₄ adjusted to a specific pH) and an organic solvent like acetonitrile. The exact ratio can vary to optimize separation.
-
Detection: UV detection is typically performed at a wavelength where Lumefantrine exhibits strong absorbance, such as 240 nm or 234 nm.[6]
-
Quantification: The purity is calculated by measuring the area of the main peak corresponding to this compound as a percentage of the total area of all observed peaks.
-
Isotopic Enrichment
The isotopic enrichment is a measure of the percentage of deuterium atoms at the labeled positions. This is a crucial specification for an internal standard to ensure minimal interference from the unlabeled analyte. High-resolution mass spectrometry (HRMS) is the primary technique used for this determination.
-
Experimental Protocol: Isotopic Enrichment by HRMS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Method: A full scan mass spectrum of the this compound is acquired. The relative intensities of the molecular ions corresponding to the fully deuterated species (d18) and any less-deuterated species (d17, d16, etc.) are measured.
-
Calculation: The isotopic enrichment is calculated based on the relative abundances of these isotopologues.[7][8]
-
Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the processes involved in the quality control and application of this compound, the following diagrams illustrate key workflows.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures the identity, purity, and isotopic enrichment of this essential internal standard. A thorough understanding of the data presented and the methodologies used is paramount for researchers and scientists in the field of drug development to ensure the accuracy and reproducibility of their bioanalytical results. This guide provides the foundational knowledge for the proper evaluation and utilization of this compound in a scientific setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Acanthus Research [acanthusresearch.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. This compound | CAS No- 1185240-53-2 | Simson Pharma Limited [simsonpharma.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lumefantrine-d18: A Technical Guide to Handling, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential protocols for the safe handling and optimal storage of Lumefantrine-d18. It also details a comprehensive experimental workflow for its application as an internal standard in the bioanalytical quantification of lumefantrine, a critical antimalarial agent.
Compound Information and Storage Protocols
This compound is a stable, isotopically labeled version of Lumefantrine, primarily utilized as an internal standard in quantitative analyses by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled analyte.
Proper storage is paramount to maintain the integrity and stability of this reference standard. While deuterated compounds are chemically stable and do not have a traditional shelf life, their usability is contingent on proper storage to prevent contamination and degradation.[1]
Storage Recommendations Summary
| Parameter | Recommendation | Source(s) |
| Long-term Storage | Store at freezer temperatures (-20°C). | [2] |
| Short-term Storage | Refrigerate at +4°C. | [3] |
| Shipping Temperature | Typically shipped at room temperature. | [3] |
| General Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture. | [4][5] |
| Inert Atmosphere | For optimal preservation and to prevent isotopic contamination, handle under an inert atmosphere (e.g., argon or nitrogen). | [6] |
Health, Safety, and Handling
While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with the same precautions as its non-labeled counterpart, Lumefantrine.[7]
General Handling Precautions:
-
Ventilation: Use in a well-ventilated area or in a laboratory hood to minimize inhalation exposure.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and eye protection, to prevent skin and eye contact.[7][8]
-
Dust Formation: Avoid the formation of dust when handling the solid form of the compound.[4][7]
-
Contact Avoidance: Avoid direct contact with the product. In case of skin contact, wash the affected area with soap and plenty of water.[7][8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acetic anhydride, and acid chlorides.[4][7]
Experimental Protocol: Quantification of Lumefantrine in Human Plasma using LC-MS/MS
This compound is instrumental in overcoming matrix effects and ionization saturation in LC-MS/MS assays, ensuring accurate quantification of lumefantrine in biological samples.[6][7] The following is a detailed methodology adapted from established bioanalytical procedures.
Preparation of Solutions
Stock Solutions:
-
Prepare primary stock solutions (1 mg/mL) of both Lumefantrine and this compound (as the internal standard, IS) in a 1:1 (v/v) mixture of acetonitrile (MeCN) and water, containing 0.5% formic acid (FA).
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking the Lumefantrine working solutions into blank human plasma to achieve a concentration range of 50 to 20,000 ng/mL.[7]
-
Prepare quality control (QC) samples at a minimum of three concentrations (low, medium, and high) within the calibration range from a separate Lumefantrine stock solution.
Solution Composition Table
| Solution Type | Component | Concentration/Ratio | Purpose |
| Stock Solutions | Lumefantrine/Lumefantrine-d18, Acetonitrile, Water, Formic Acid | 1 mg/mL in MeCN:H₂O (1:1, v/v) + 0.5% FA | Primary source for standards and QCs |
| Calibration Standards | Lumefantrine Stock, Blank Plasma | 50 - 20,000 ng/mL | To establish the standard curve for quantification |
| Internal Standard Working Solution | This compound Stock, Diluent | e.g., 100 ng/mL | Added to samples for internal standardization |
| Acidification Solution | Formic Acid, Water | 5% (aqueous) | To acidify plasma samples prior to extraction |
| Extraction Solvent | Ethyl Acetate | 100% | For liquid-liquid extraction of the analyte |
| Reconstitution Solvent | Acetonitrile, Water, Formic Acid | e.g., MeCN:H₂O (1:1, v/v) + 0.5% FA | To dissolve the extracted sample before injection |
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: Pipette a small volume (e.g., 25 µL) of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube.
-
Acidification: Add 100 µL of 5% aqueous formic acid to each tube to acidify the samples.
-
Extraction: Add an appropriate volume of ethyl acetate, vortex for a set time to ensure thorough mixing, and then centrifuge to separate the organic and aqueous layers.
-
Analyte Recovery: Transfer the upper organic layer containing the analyte and internal standard to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase or a specific reconstitution solvent (e.g., 200 µL of MeCN:water with 0.5% FA). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The reconstituted samples are injected into an LC-MS/MS system for separation and detection. The use of a co-eluting deuterated internal standard like this compound is crucial for correcting variations in extraction, matrix effects, and instrument response.[6][7]
Visualized Workflows
The following diagrams illustrate the key processes involved in the handling and application of this compound.
Caption: General handling and storage workflow for this compound.
Caption: Bioanalytical workflow using this compound as an internal standard.
References
- 1. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Stable Isotope Labeling in Modern Drug Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from discovery to clinical application is a complex and rigorous process. A critical aspect of this journey is understanding its metabolic fate within a biological system. Stable isotope labeling (SIL) has emerged as a powerful and indispensable tool in drug metabolism studies, offering unparalleled precision and insight into the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation techniques associated with the use of stable isotopes in drug metabolism research.
Core Concepts in Stable Isotope Labeling
Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a higher atomic mass without altering the chemical properties of the molecule.[1] Common stable isotopes employed in drug metabolism studies include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[2] The fundamental principle of SIL lies in replacing one or more atoms in a drug molecule with their corresponding stable isotopes. This "label" allows researchers to differentiate the drug and its metabolites from endogenous molecules within a complex biological matrix.[1]
The primary analytical techniques for detecting and quantifying stable isotope-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] MS distinguishes molecules based on their mass-to-charge ratio, making it ideal for detecting the mass shift introduced by the isotopic label.[3] NMR, on the other hand, can provide detailed structural information, helping to pinpoint the exact location of the isotopic label within a metabolite.[3]
One of the key advantages of SIL is its enhanced safety profile compared to radioactive isotopes, making it suitable for studies in human subjects.[4] Furthermore, the use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[5][6]
Quantitative Data Presentation
The quantitative data derived from stable isotope labeling studies are crucial for understanding the pharmacokinetic and metabolic profile of a drug. Below are examples of how such data can be structured for clear comparison.
Table 1: Pharmacokinetic Parameters of Methadone and its Deuterated Analog (d₉-methadone) in Mice. [7]
| Parameter | Methadone | d₉-methadone | Fold Change |
| AUC₀₋₈h (ng·h/mL) | 235 ± 65 | 1345 ± 287 | 5.7 |
| Cₘₐₓ (ng/mL) | 154 ± 23 | 683 ± 102 | 4.4 |
| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | 0.19 |
| Vd (L/kg) | 25.8 ± 3.4 | 3.1 ± 0.9 | 0.12 |
| t₁/₂ (h) | 3.9 ± 0.5 | 2.5 ± 0.6 | 0.64 |
AUC: Area under the curve, Cₘₐₓ: Maximum concentration, Vd: Volume of distribution, t₁/₂: Half-life.
Table 2: In Vitro Metabolism of Buspirone in Rat Liver Microsomes. [8]
| Metabolite | Biotransformation Pathway |
| 5-Hydroxybuspirone | Aromatic Hydroxylation |
| 1-(2-Pyrimidinyl)piperazine (1-PP) | N-Dealkylation |
| 6'-Hydroxybuspirone | Aliphatic Hydroxylation |
| 3'-Hydroxybuspirone | Aliphatic Hydroxylation |
| Other minor metabolites | Various Oxidations |
Note: This table describes the major metabolic pathways. Quantitative percentages of each metabolite can vary depending on the specific in vitro system and experimental conditions.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the success of stable isotope labeling studies. Below are generalized methodologies for key experiments.
In Vitro Drug Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the primary metabolites of a drug candidate in a controlled in vitro environment.
Materials:
-
Test compound (unlabeled and stable isotope-labeled)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (structurally similar compound or a stable isotope-labeled version of the analyte)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, the NADPH regenerating system, and human liver microsomes. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Add the test compound (a mixture of labeled and unlabeled drug, often in a 1:1 ratio) to the pre-warmed master mix to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding ice-cold acetonitrile containing the internal standard to the collected aliquots.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and detect the parent drug and its metabolites. The mass spectrometer will be set to detect the characteristic mass shifts of the stable isotope-labeled compounds.
-
Data Analysis: Process the data to calculate the rate of disappearance of the parent drug (metabolic stability) and to identify the metabolites based on their mass-to-charge ratios and fragmentation patterns. The presence of the isotopic signature confirms that the detected signals are drug-related.[9]
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Signaling Pathways
dot
Caption: CYP3A4-mediated metabolism of Midazolam.[10]
Experimental Workflows
dot
Caption: Workflow for metabolite identification.[11]
References
- 1. Drug metabolite identification: stable isotope methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS Method for the Quantification of Lumefantrine in Human Plasma Using Lumefantrine-d18 as an Internal Standard
Application Note and Protocol
This document provides a detailed protocol for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antimalarial drug lumefantrine in human plasma. To ensure accuracy and mitigate matrix effects, a stable isotope-labeled internal standard, Lumefantrine-d18, is employed. This method is intended for use by researchers, scientists, and professionals involved in drug development and clinical pharmacology studies.
Introduction
Lumefantrine is a widely used antimalarial agent, often administered in combination with artemether.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the quantification of lumefantrine in human plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, effectively compensates for variations in sample preparation and potential matrix-induced ionization suppression or enhancement.[3]
Lumefantrine is a highly lipophilic and weakly basic compound, making it soluble in non-polar and aprotic organic solvents but practically insoluble in water.[4][5] These properties guide the selection of appropriate sample preparation and chromatographic conditions.
Experimental Workflow
The overall experimental workflow for the analysis of lumefantrine in human plasma is depicted in the following diagram.
Caption: Experimental workflow for lumefantrine quantification.
Materials and Reagents
-
Analytes: Lumefantrine reference standard (>99% purity), this compound internal standard (IS).
-
Solvents: LC-MS grade methanol, acetonitrile, ethyl acetate, and water. Formic acid (analytical grade).
-
Biological Matrix: Drug-free human plasma.
Experimental Protocols
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lumefantrine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the lumefantrine stock solution with a 50:50 (v/v) methanol:water mixture to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 25 µL of 5% formic acid in water to acidify the sample.[3]
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC system with a binary pump and autosampler |
| Column | C18 reverse-phase column (e.g., Hypersil Gold C18, 20 x 2.1 mm, 1.9 µm)[6] or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Gradient Program | A suitable gradient program should be developed to ensure good separation and peak shape. A starting condition of 60-70% B, ramping up to 95% B, followed by re-equilibration is a good starting point. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 400°C[1] |
| Ion Spray Voltage | 5500 V[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
| Collision Gas | Nitrogen |
| Dwell Time | 200 ms per transition[1] |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Lumefantrine | 530.2 | 512.2 | 100 | 41 |
| This compound | 548.3 | 530.3 | To be optimized | To be optimized |
Note: The Declustering Potential and Collision Energy for this compound should be optimized during method development, but will likely be similar to those of the unlabeled compound. The precursor ion for lumefantrine corresponds to the [M+H]+ adduct.[1] The product ion at m/z 512 is a result of the loss of a water molecule.[1]
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | A linear range of 20-20,000 ng/mL should be achievable.[1][3] The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy and Precision | The intra- and inter-day precision (%CV) should be within 15% (20% at the Lower Limit of Quantification, LLOQ). The accuracy (% bias) should be within ±15% (±20% at the LLOQ). |
| Selectivity | No significant interfering peaks should be observed at the retention times of lumefantrine and this compound in blank plasma samples from at least six different sources. |
| Matrix Effect | The matrix effect should be assessed to ensure that the ionization of the analyte is not significantly affected by the biological matrix. The use of a co-eluting stable isotope-labeled internal standard is expected to minimize this effect.[3] |
| Recovery | The extraction recovery of lumefantrine should be consistent and reproducible across the concentration range. Recoveries are typically expected to be >80%.[3] |
| Stability | The stability of lumefantrine in plasma should be evaluated under various storage conditions, including bench-top, freeze-thaw, and long-term storage. |
Data Analysis
-
Quantification: The concentration of lumefantrine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the calibration curve, which is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Software: Appropriate software should be used for instrument control, data acquisition, and processing.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of lumefantrine in human plasma using LC-MS/MS with a deuterated internal standard. The described method is sensitive, selective, and robust, making it suitable for a wide range of clinical and research applications. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data.
References
- 1. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental determination of the physicochemical properties of lumefantrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojshostng.com [ojshostng.com]
- 6. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Lumefantrine in Human Plasma Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of the antimalarial drug lumefantrine in human plasma. The method employs a stable isotope-labeled internal standard (deuterated lumefantrine) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurement, which is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The use of a deuterated internal standard is highlighted as a key strategy to mitigate matrix effects and ionization saturation often encountered in complex biological matrices like human plasma.[1][2][3]
Experimental Protocols
A robust and validated bioanalytical method is essential for the reliable quantification of lumefantrine. The following protocols are based on established and published methodologies.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
a. Stock Solutions: Primary stock solutions of lumefantrine and its deuterated internal standard (IS), lumefantrine-D9, are prepared by accurately weighing the reference standards and dissolving them in an appropriate organic solvent, such as a 1:1 mixture of acetonitrile and water containing 0.5% formic acid, to achieve a final concentration of 1 mg/mL.[1] It is recommended to prepare two separate stock solutions of lumefantrine from different weighings to be used for preparing calibration standards and quality control (QC) samples, respectively.[2]
b. Working Solutions: Working solutions are prepared by diluting the primary stock solutions with the same solvent mixture to various concentrations required for spiking into plasma.
c. Calibration Standards and Quality Control (QC) Samples: Calibration standards are prepared by spiking blank, drug-free human plasma with the lumefantrine working solutions to achieve a concentration range of 50 to 20,000 ng/mL.[1][2][3] A typical calibration curve may include concentrations of 50, 100, 500, 1000, 5000, 10,000, 15,000, and 20,000 ng/mL.[1]
QC samples are prepared in the same manner at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): 50 ng/mL[1]
-
Low QC: 120 ng/mL[1]
-
Medium QC: 1500 ng/mL[1]
-
High QC: 17,000 ng/mL[1]
All prepared standards and QC samples should be stored at -70°C until analysis.[1]
Sample Preparation from Human Plasma
A liquid-liquid extraction (LLE) method is commonly employed for the extraction of lumefantrine and its deuterated standard from human plasma.[1] This method has demonstrated high recovery and effectively minimizes matrix effects.
Protocol:
-
Aliquot 25 µL of the plasma sample (calibration standard, QC, or unknown subject sample) into a microcentrifuge tube.
-
Add 25 µL of the lumefantrine-D9 internal standard working solution (e.g., 100 ng/mL).
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.[1][2]
-
Add 900 µL of ethyl acetate as the extraction solvent.[1]
-
Vortex the mixture for 20 seconds, followed by rotation on a tube rotor for 30 minutes to ensure thorough extraction.
-
Centrifuge the samples at 15,000 x g for 2 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic phase to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen in a water bath set at 40°C.
-
Reconstitute the dried residue with 200 µL of a 1:1 mixture of acetonitrile and water containing 0.5% formic acid.[2]
-
Vortex the reconstituted sample for 10 seconds to ensure complete dissolution.
-
Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a. Liquid Chromatography (LC) Conditions: Chromatographic separation is critical to resolve lumefantrine from potential interferences in the plasma matrix. A reverse-phase C8 column is effective for achieving co-elution of lumefantrine and its deuterated internal standard, which is crucial for compensating for matrix effects.[1][2]
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | Zorbax Eclipse C8, 50 x 2.1 mm, 5 µm particle size, or equivalent.[1] |
| Mobile Phase A | 10 mM aqueous ammonium formate, pH 4.0.[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid.[1] |
| Gradient Program | 0-1 min: 50% B; 1-4 min: linear gradient to 100% B; 4-6 min: hold at 100% B; 6-6.1 min: linear gradient to 50% B; 6.1-8 min: hold at 50% B.[1] |
| Flow Rate | 0.4 mL/min.[1] |
| Injection Volume | 10 µL.[1] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40°C). |
| Retention Time | Approximately 3.5 minutes for both lumefantrine and lumefantrine-D9.[1] |
b. Mass Spectrometry (MS) Conditions: A triple quadrupole mass spectrometer is used for the detection and quantification of lumefantrine and its internal standard. Electrospray ionization in the positive ion mode (ESI+) is typically employed.[1]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[1] |
| Scan Type | Multiple Reaction Monitoring (MRM).[1] |
| MRM Transitions | Lumefantrine: m/z 528 → 510[1] Lumefantrine-D9 (IS): m/z 537 → 519[1] |
| Declustering Potential (DP) | 56 V[1] |
| Entrance Potential (EP) | 9.5 V[1] |
| Focusing Potential (FP) | 370 V[1] |
| Collision Energy (CE) | 29 eV[1] |
| Collision Cell Exit Potential (CXP) | 24 V[1] |
| Scan Time | 250 ms per transition.[1] |
Data Presentation
The performance of the bioanalytical method should be rigorously validated according to regulatory guidelines. Key quantitative data are summarized below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 50 - 20,000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 50 | < 15% | < 15% | ± 20% | ± 20% |
| Low QC | 120 | < 15% | < 15% | ± 15% | ± 15% |
| Medium QC | 1500 | < 15% | < 15% | ± 15% | ± 15% |
| High QC | 17000 | < 15% | < 15% | ± 15% | ± 15% |
Note: %CV (Coefficient of Variation) = (Standard Deviation / Mean) * 100; %RE (Relative Error) = ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. Acceptance criteria are typically within ±15% for QC samples and ±20% for the LLOQ.
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Lumefantrine | > 80%[1] | 100 ± 8%[1] |
| Lumefantrine-D9 (IS) | > 80%[1] | 100 ± 8%[1] |
Note: A matrix effect value close to 100% indicates that the ionization of the analyte is not significantly suppressed or enhanced by the biological matrix. The use of a co-eluting deuterated internal standard is crucial for compensating for any observed matrix effects.[1][2]
Visualizations
Experimental Workflow
The overall workflow for the quantification of lumefantrine in human plasma is depicted in the following diagram.
Caption: Workflow for Lumefantrine Quantification in Human Plasma.
Logical Relationship of Method Validation
The validation of the bioanalytical method ensures its reliability for its intended purpose. The relationship between key validation parameters is illustrated below.
Caption: Key Parameters of Bioanalytical Method Validation.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lumefantrine Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of lumefantrine in biological matrices, primarily human plasma and blood. The described methods are essential for accurate and reliable quantification of lumefantrine in pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The techniques covered include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and a combination of Protein Precipitation with Solid-Phase Extraction (SPE).
Introduction
Lumefantrine is an antimalarial agent that is highly protein-bound in blood.[1] Accurate measurement of its concentration in biological samples is crucial for assessing its efficacy and safety. Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte before instrumental analysis, which is typically performed using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Sample Preparation Techniques: A Comparative Overview
The choice of sample preparation technique depends on various factors, including the required sensitivity, sample volume, throughput, and the available equipment. Below is a summary of the most common techniques for lumefantrine analysis.
| Technique | Principle | Advantages | Disadvantages | Typical Recovery |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol). The analyte remains in the supernatant.[4][5] | Simple, fast, and high-throughput. | Less clean extract, potential for significant matrix effects.[6] | >90%[2] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous plasma and an organic solvent like ethyl acetate) based on its solubility.[7] | Provides a cleaner extract than PPT, reducing matrix effects.[6][8] | More labor-intensive and time-consuming than PPT, may require solvent evaporation and reconstitution steps. | >80%[6][8] |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, while interferences are washed away. Often used in combination with PPT for cleaner samples.[1] | Provides the cleanest extracts, minimizing matrix effects and ion suppression.[1] | More complex, expensive, and can be lower throughput than PPT or LLE.[8] | ~88%[1] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different sample preparation and analysis methods for lumefantrine.
Table 1: Protein Precipitation (PPT) Methods
| Analytical Method | Matrix | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | Artesunate | 200 - 20,000 | 200 | 93.16 | [2] |
| LC-MS/MS | Mouse Whole Blood & Plasma | D9-Lumefantrine | 15.6 - 4,000 | 15.6 | Not specified | [9] |
Table 2: Liquid-Liquid Extraction (LLE) Methods
| Analytical Method | Matrix | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | D9-Lumefantrine | 50 - 20,000 | 50 | >80 | [6][8] |
| LC-MS/MS | Rat Plasma | Halofantrine | 2 - 500 | 2 | Not specified | [10] |
Table 3: Combined Protein Precipitation and Solid-Phase Extraction (PPT-SPE) Methods
| Analytical Method | Matrix | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| HPLC-UV | Human Plasma | Halofantrine | 50 - 10,000 | 50 | 88.2 | [1] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Lumefantrine Analysis in Human Plasma by LC-MS/MS
This protocol is adapted from a method used for a bioequivalence study and is suitable for high-throughput analysis.[2]
Materials:
-
Human plasma with anticoagulant (e.g., heparin)
-
Artesunate as internal standard (IS)
-
Methanol:Acetonitrile:0.1 N Hydrochloric acid (70:30:0.05 v/v/v) for stock solutions
-
Water:Methanol (30:70 v/v) for working standards
-
Mobile phase (e.g., 0.1% formic acid in water, methanol, and acetonitrile) as the precipitating agent[2]
-
Vortex mixer
-
Centrifuge capable of 15,000 rpm
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution (e.g., 250 µg/mL of artesunate).[2]
-
Add 1.8 mL of the mobile phase as the precipitating agent.[2]
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples for 10 minutes at 15,000 rpm to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system for analysis.[2]
Protocol 2: Liquid-Liquid Extraction (LLE) for Lumefantrine Analysis in Human Plasma by LC-MS/MS
This protocol is designed to minimize matrix effects and is suitable for small sample volumes.[6][8]
Materials:
-
Human plasma (25 µL)
-
Deuterated lumefantrine (LF-D9) as internal standard (IS)
-
5% aqueous formic acid
-
Ethyl acetate (extraction solvent)
-
Vortex mixer
-
Tube rotor
-
Centrifuge
-
Nitrogen evaporator
-
Acetonitrile:water (1:1, 0.5% formic acid) for reconstitution
Procedure:
-
In a microcentrifuge tube, mix 25 µL of plasma sample with 25 µL of 100 ng/mL LF-D9 internal standard.
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.
-
Add 900 µL of ethyl acetate, vortex for 20 seconds, and then rotate on a tube rotor for 30 minutes for extraction.
-
Centrifuge at 15,000 x g for 2 minutes to separate the layers.
-
Carefully transfer the upper organic phase to a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of acetonitrile:water (1:1, 0.5% formic acid).
-
Vortex for 10 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis (10 µL injection).[8]
Protocol 3: Combined Protein Precipitation and Solid-Phase Extraction (PPT-SPE) for Lumefantrine Analysis in Human Plasma by HPLC-UV
This method provides a very clean extract and is suitable for HPLC-UV analysis, which is more susceptible to interferences than LC-MS/MS.[1]
Materials:
-
Human plasma (200 µL)
-
Halofantrine as internal standard (IS)
-
Acetonitrile with 0.2% perchloric acid (precipitating agent)
-
Hypersep C8 SPE cartridges (50 mg/1 cc)
-
Deionized water
-
Acetonitrile-water (2:3) with 0.1% trifluoroacetic acid (TFA) (wash solution)
-
Methanol with 0.1% TFA (elution solvent)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
To a 200 µL aliquot of plasma, add 50 µL of IS (100 µg/mL halofantrine).
-
Protein Precipitation: Add 0.5 mL of acetonitrile with 0.2% perchloric acid. Vortex and centrifuge.[1]
-
SPE Cartridge Conditioning: Condition a Hypersep C8 SPE cartridge with methanol followed by water.
-
Sample Loading: Pour the supernatant from the precipitation step into the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water three times, followed by 0.5 mL of acetonitrile-water (2:3) with 0.1% TFA.
-
Elution: Elute the lumefantrine and IS from the cartridge with an appropriate volume of methanol with 0.1% TFA.
-
The eluate is then ready for injection into the HPLC-UV system.
Conclusion
The selection of a suitable sample preparation technique is paramount for the accurate and precise quantification of lumefantrine in biological matrices. Protein precipitation offers a rapid and straightforward approach for high-throughput screening, while liquid-liquid extraction provides a cleaner sample, mitigating matrix effects. For methods requiring the highest level of cleanliness, such as HPLC-UV, a combined protein precipitation and solid-phase extraction protocol is recommended. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs.
References
- 1. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 8. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of lumefantrine in rat plasma by liquid-liquid extraction using LC-MS/MS with electrospray ionization: assay development, validation and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Lumefantrine-d18 in Pharmacokinetic Studies of Artemether-Lumefantrine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of deuterated lumefantrine, specifically Lumefantrine-d18, as an internal standard in pharmacokinetic (PK) studies of the artemether-lumefantrine combination therapy. The use of stable isotope-labeled internal standards is crucial for mitigating matrix effects and improving the accuracy and precision of bioanalytical methods, particularly in complex matrices like plasma.
Introduction
Artemether-lumefantrine is a widely used artemisinin-based combination therapy (ACT) for the treatment of uncomplicated Plasmodium falciparum malaria. Accurate characterization of the pharmacokinetic profiles of both artemether and lumefantrine is essential for optimizing dosing regimens and ensuring therapeutic efficacy. Lumefantrine, a highly lipophilic compound, is particularly susceptible to matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte but is mass-differentiated, is the most effective method to compensate for these effects and ensure reliable quantification.
While the specific "this compound" is not widely documented in the reviewed literature, the principles and protocols outlined here are based on the well-established use of deuterated lumefantrine isotopes, such as Lumefantrine-d9, and are directly applicable. These notes are intended to guide researchers in developing and validating robust bioanalytical methods for comprehensive pharmacokinetic assessments of artemether-lumefantrine.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for artemether, its active metabolite dihydroartemisinin (DHA), and lumefantrine from studies utilizing LC-MS/MS with stable isotope-labeled internal standards. These values can serve as a reference for expected exposure in various patient populations.
Table 1: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA) in Children
| Analyte | Parameter | Value (Geometric Mean) | 90% Confidence Interval |
| Artemether | Cmax (ng/mL) | 34 | 31 to 48 |
| AUC0-∞ (ng·h/mL) | 168 | 153 to 220 | |
| Dihydroartemisinin (DHA) | Cmax (ng/mL) | 119 | 110 to 153 |
| AUC0-∞ (ng·h/mL) | 382 | 348 to 460 |
Data from a study in Ugandan children aged 5 to 13 years with uncomplicated malaria.[1]
Table 2: Pharmacokinetic Parameters of Lumefantrine in Children
| Parameter | Value (Geometric Mean) | 90% Confidence Interval |
| Cmax (ng/mL) | 6,757 | 6,118 to 9,291 |
| AUC0-∞ (µg·h/mL) | 210 | 189 to 307 |
| Elimination Half-life (h) | 33.6 | - |
Data from a study in Ugandan children aged 5 to 13 years with uncomplicated malaria.[1]
Table 3: Pharmacokinetic Parameters of Artemether and Dihydroartemisinin (DHA) in Healthy Adults
| Analyte | Parameter | Value (Mean ± SD) |
| Artemether | Cmax (ng/mL) | 184 ± 100 |
| Tmax (h) | 1.56 ± 0.68 | |
| t1/2 (h) | 2.00 ± 0.71 | |
| CL/F (L/hr) | 257 ± 140 | |
| Vd/F (L) | 666 ± 220 | |
| Dihydroartemisinin (DHA) | Cmax (ng/mL) | 126 ± 46 |
| Tmax (h) | 1.69 ± 0.59 | |
| t1/2 (h) | 1.80 ± 0.31 | |
| CL/F (L/hr) | 269 ± 57 | |
| Vd/F (L) | 702 ± 220 |
Data from a study in healthy Pakistani male volunteers.[2]
Experimental Protocols
This section provides a detailed methodology for the simultaneous quantification of artemether, dihydroartemisinin, and lumefantrine in human plasma using LC-MS/MS with their respective deuterated internal standards.
Materials and Reagents
-
Artemether, Dihydroartemisinin (DHA), and Lumefantrine reference standards
-
Artemether-d3, Dihydroartemisinin-d3, and this compound (or a suitable alternative like Lumefantrine-d9) stable isotope-labeled internal standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Human plasma (drug-free, with anticoagulant like K2EDTA)
-
Ethyl acetate
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., 50:50 methanol:water) to create working solutions for calibration standards and quality controls.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike drug-free human plasma with the working solutions of artemether, DHA, and lumefantrine to achieve a series of concentrations covering the expected in-vivo range. A typical calibration range for lumefantrine is 50 to 20,000 ng/mL, and for artemether and DHA is 0.5 to 200 ng/mL.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Plasma)
-
To a 50 µL aliquot of plasma sample (calibration standard, QC, or study sample), add 50 µL of the internal standard working solution (containing Artemether-d3, DHA-d3, and this compound).
-
For Lumefantrine:
-
Add 100 µL of 5% aqueous formic acid and vortex.[5]
-
Perform liquid-liquid extraction by adding 900 µL of ethyl acetate, vortexing for 20 seconds, and then rotating for 30 minutes.[5]
-
Centrifuge at 15,000 x g for 2 minutes.[5]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 200 µL of the mobile phase.[5]
-
-
For Artemether and DHA:
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Acquity HSS C18, 100 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase: A gradient elution with 10 mM ammonium formate (pH 4.0) as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B is recommended.[6]
-
Flow Rate: 0.3 - 0.4 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for pharmacokinetic analysis.
Metabolic Pathway of Artemether and Lumefantrine
Caption: Primary metabolic pathways of artemether and lumefantrine.
Mechanism of Action of Artemether-Lumefantrine
References
- 1. Pharmacokinetics of Artemether-Lumefantrine and Artesunate-Amodiaquine in Children in Kampala, Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of artemether and dihydroartemisinin in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Bioanalytical Method for Lumefantrine and Desbutyl-Lumefantrine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast and sensitive method for quantifying lumefantrine and desbutyl-lumefantrine using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for Solid-Phase Extraction of Lumefantrine with an Internal Standard
Introduction
Lumefantrine is a crucial antimalarial agent, often used in combination with artemether. Accurate quantification of lumefantrine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes like lumefantrine from complex matrices such as plasma. This application note provides a detailed protocol for the solid-phase extraction of lumefantrine and its internal standard, halofantrine, from human plasma prior to chromatographic analysis. The protocol is designed for researchers, scientists, and drug development professionals.
Lumefantrine is a highly lipophilic and protein-bound compound, which can present challenges for extraction. The described method employs a protein precipitation step followed by SPE, which has been shown to significantly improve recovery.[1] Halofantrine is a suitable internal standard as it is commercially available and exhibits similar extraction and chromatographic behavior to lumefantrine.[1]
Experimental Protocol
This protocol is adapted from a validated HPLC-UV method for the determination of lumefantrine in human plasma.[1]
1. Materials and Reagents
-
SPE Cartridges: Hypersep C8, 50 mg/1 mL[1]
-
Lumefantrine Reference Standard
-
Halofantrine (Internal Standard)
-
Human Plasma (Blank)
-
Acetonitrile (MeCN), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Perchloric Acid (HClO4)
-
Trifluoroacetic Acid (TFA)
-
Formic Acid
-
Water, HPLC Grade
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
2. Preparation of Solutions
-
Protein Precipitation Solution: 0.2% Perchloric Acid in Acetonitrile.[1]
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of lumefantrine and halofantrine in a 1:1 mixture of acetonitrile and water containing 0.5% formic acid.[1]
-
Working Stock and Standard Solutions: Prepare working stock solutions and calibration standards by diluting the primary stock solutions with a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.[1] Calibration standards in blank plasma should cover a range of 50–10,000 ng/mL.[1]
-
Internal Standard (IS) Working Solution (100 µg/mL): Dilute the halofantrine primary stock solution.[1]
-
Wash Solution: 2:3 Acetonitrile:Water containing 0.1% TFA.[1]
-
Elution Solvent: The specific elution solvent for the final step is not explicitly stated in the primary source, however, a high percentage of organic solvent, such as methanol or acetonitrile, often with a small amount of acid or base to ensure the analyte is in the correct charge state for elution, is typically used. A common starting point would be methanol with 0.1% TFA.
3. Sample Preparation and Solid-Phase Extraction
The following workflow diagram illustrates the key steps of the protocol.
Protocol Steps:
-
Sample Aliquoting: Take a 0.2 mL aliquot of the plasma sample (standard, quality control, or unknown).[1]
-
Internal Standard Spiking: Add 50 µL of the 100 µg/mL halofantrine internal standard working solution to each plasma sample.[1]
-
Protein Precipitation: Add 0.5 mL of acetonitrile containing 0.2% perchloric acid to the sample.[1]
-
Mixing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[1]
-
SPE Cartridge Conditioning: Condition the Hypersep C8 SPE cartridge. While the specific conditioning solvents are not detailed in the primary source, a typical conditioning procedure for a C8 cartridge involves washing with 1-2 mL of methanol followed by 1-2 mL of water.
-
Sample Loading: Decant the supernatant from the centrifuged sample onto the pre-conditioned SPE cartridge.[1]
-
Washing Step 1: Wash the cartridge with three 1 mL aliquots of water.[1]
-
Washing Step 2: Wash the cartridge with 0.5 mL of the acetonitrile/water (2:3) solution containing 0.1% TFA.[1]
-
Elution: Elute the lumefantrine and halofantrine from the cartridge with a suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for injection into the chromatographic system.
4. Chromatographic Conditions (HPLC-UV)
-
HPLC System: Waters 1525 binary HPLC pumps with a Waters 717 plus autosampler and Waters 2487 dual λ absorbance detector.[1]
-
Column: Zorbax SB-CN, 3.0 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water with 0.1% TFA.[1]
-
Mobile Phase B: Methanol with 0.1% TFA.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient Elution: [1]
-
0–4 min: 68% B
-
4–18 min: 68%–75% B
-
18–19 min: 75%–95% B
-
19–22 min: 95% B
-
22–22.5 min: 95%–68% B
-
22.5–31 min: 68% B
-
-
Injection Volume: 50 µL.[1]
-
Detection Wavelength: 335 nm.[1]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described method.
Table 1: Recovery Data
| Analyte | Mean Recovery (%) |
| Lumefantrine | 88.2[1] |
| Halofantrine (IS) | 84.5[1] |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 50–10,000 ng/mL[1] |
| Intra-day Precision | Acceptable (not specified)[1] |
| Inter-day Precision | Acceptable (not specified)[1] |
| Accuracy | Acceptable (not specified)[1] |
Discussion
The combination of protein precipitation followed by solid-phase extraction provides a robust and reliable method for the extraction of lumefantrine from human plasma.[1] The protein precipitation step is critical for achieving high recovery due to the extensive binding of lumefantrine to plasma proteins.[1] The use of a commercially available internal standard, halofantrine, simplifies the implementation of this method in various laboratory settings.[1]
The chromatographic conditions provided offer good separation of lumefantrine and the internal standard from endogenous plasma components. The gradient elution allows for efficient removal of interfering compounds and ensures a sharp peak shape for the analytes of interest.
For laboratories equipped with LC-MS/MS, the use of a deuterated internal standard, such as lumefantrine-D9, can offer advantages in overcoming matrix effects and potential ionization saturation.[2] However, the described HPLC-UV method is a cost-effective and widely accessible alternative for the accurate quantification of lumefantrine.
Conclusion
This application note provides a detailed and validated protocol for the solid-phase extraction of lumefantrine from human plasma. The method demonstrates good recovery and is suitable for use in pharmacokinetic and other clinical studies requiring the quantification of lumefantrine. The provided workflow diagram and data tables offer a clear and concise overview of the protocol and its performance.
References
- 1. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Protein Precipitation for the Quantification of Lumefantrine in Human Plasma
Abstract
This application note details a robust and efficient protein precipitation method for the extraction of lumefantrine from human plasma samples prior to bioanalytical quantification. The described protocol is suitable for high-throughput analysis in clinical and research settings, particularly for pharmacokinetic studies and therapeutic drug monitoring. This method utilizes acetonitrile as the precipitating agent, ensuring high recovery and compatibility with downstream analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Lumefantrine is a crucial antimalarial agent, often administered in combination with artemether for the treatment of uncomplicated Plasmodium falciparum malaria. Accurate quantification of lumefantrine in plasma is essential for pharmacokinetic assessments, bioequivalence studies, and monitoring of patient adherence and drug exposure to ensure therapeutic efficacy and prevent the development of drug resistance.
Protein precipitation is a widely adopted technique for sample preparation in bioanalysis due to its simplicity, speed, and cost-effectiveness. This method effectively removes the majority of plasma proteins, which can interfere with chromatographic analysis and ion suppression in mass spectrometry. This note provides a detailed protocol for the protein precipitation of plasma samples containing lumefantrine, along with expected performance characteristics based on published literature.
Experimental Principles
The principle of this method lies in the denaturation and precipitation of plasma proteins by the addition of an organic solvent, in this case, acetonitrile. The miscibility of acetonitrile with the aqueous plasma disrupts the hydration shell of the proteins, leading to their aggregation and precipitation. Lumefantrine, being soluble in the resulting supernatant, is then separated from the precipitated proteins by centrifugation. The clear supernatant can then be directly injected for LC-MS/MS analysis or further processed if necessary. The addition of an acid, such as formic acid or perchloric acid, can enhance the precipitation process and improve the recovery of certain analytes.
Experimental Workflow
Caption: Protein precipitation workflow for lumefantrine analysis.
Detailed Protocol
Materials and Reagents:
-
Human plasma (collected in EDTA-containing tubes)
-
Lumefantrine reference standard
-
Internal Standard (IS), e.g., Artesunate or Halofantrine
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid, Perchloric acid, or Acetic acid (optional, analytical grade)
-
Methanol (for stock solutions)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of lumefantrine (e.g., 1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (e.g., artesunate at 250 µg/mL) in an appropriate solvent mixture, such as methanol:acetonitrile:0.1 N HCl (70:30:0.05 v/v/v)[1].
-
From these stock solutions, prepare working standard solutions for calibration curves and quality control (QC) samples by serial dilution in a suitable solvent (e.g., water:methanol, 30:70 v/v)[1].
-
-
Sample Preparation:
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 10 µL of the internal standard working solution[1].
-
Add the precipitating solvent. Several options have been shown to be effective:
-
Method A (Acetonitrile with Mobile Phase): Add 1.8 mL of the mobile phase (e.g., 0.1% formic acid in water:methanol:acetonitrile, 20:56:24 v/v/v)[1].
-
Method B (Acidified Acetonitrile): Add 500 µL of acetonitrile containing 0.2% perchloric acid[2].
-
Method C (Acetonitrile with Acetic Acid): Use acetonitrile containing 1% acetic acid[3][4].
-
-
-
Precipitation and Separation:
-
Supernatant Collection and Analysis:
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis[1].
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various protein precipitation methods for lumefantrine analysis from published studies.
Table 1: Recovery and Linearity of Lumefantrine
| Precipitating Agent | Internal Standard | Recovery (%) | Linearity Range (ng/mL) | Reference |
| Mobile Phase | Artesunate | 93.16 | 200 - 20,000 | [1] |
| Acetonitrile (0.2% Perchloric Acid) | Halofantrine | 88.2 | 50 - 10,000 | [2] |
| Acetonitrile (1% Acetic Acid) | DLF analogue | Not explicitly stated, but method showed good reproducibility | 42 - 8020 | [3] |
Table 2: Precision of Lumefantrine Quantification
| Method | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Mobile Phase Precipitation | LLOQ | < 6.66 | < 5.56 | [1] |
| Acetonitrile (1% Acetic Acid) | 42 ng/mL | 6.6 | 12.0 | [3] |
| Acetonitrile (1% Acetic Acid) | 8020 ng/mL | 2.1 | 2.9 | [3] |
Logical Relationship of Method Selection
Caption: Decision factors for lumefantrine sample preparation.
Discussion
The choice of protein precipitation method can be tailored to the specific requirements of the study. For rapid, high-throughput screening, a simple precipitation with acetonitrile or mobile phase is often sufficient and has demonstrated high recovery rates[1]. The use of acidified acetonitrile, for instance with perchloric acid, has been shown to improve recovery, which can be advantageous for achieving lower limits of quantification[2]. The addition of a stronger acid like perchloric acid can lead to finer protein precipitates, potentially enhancing the release of protein-bound lumefantrine[2].
For methods requiring even cleaner extracts to minimize matrix effects, a combination of protein precipitation followed by solid-phase extraction (SPE) can be employed, though this will reduce the overall throughput[2][4]. The selection of an appropriate internal standard that closely mimics the chromatographic behavior of lumefantrine is critical for accurate and precise quantification.
Conclusion
The protein precipitation method using acetonitrile is a simple, rapid, and effective technique for the extraction of lumefantrine from human plasma samples. This application note provides a detailed protocol and performance data to aid researchers and drug development professionals in establishing a reliable bioanalytical method for lumefantrine quantification. The presented methods are validated and suitable for a wide range of applications, from clinical pharmacokinetics to bioequivalence studies.
References
- 1. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Deuterated Lumefantrine in Therapeutic Drug Monitoring of Lumefantrine
Note on Deuterated Lumefantrine: The available scientific literature predominantly refers to the use of Lumefantrine-d9 as the deuterated internal standard for the therapeutic drug monitoring (TDM) of lumefantrine. It is highly probable that "Lumefantrine-d18" was a typographical error in the topic request. This document will proceed with the detailed application and protocols for Lumefantrine-d9, the industry and research standard.
Introduction
Therapeutic drug monitoring (TDM) of lumefantrine, a crucial component of artemisinin-based combination therapies (ACTs) for malaria, is essential to ensure therapeutic efficacy and prevent the development of drug resistance. Lumefantrine exhibits significant pharmacokinetic variability among individuals, which can be influenced by factors such as age, pregnancy, co-morbidities (e.g., HIV), and co-medications. Therefore, monitoring plasma concentrations of lumefantrine is critical for optimizing dosing regimens, especially in vulnerable populations like children and pregnant women.
The use of a stable isotope-labeled internal standard, such as deuterated lumefantrine (Lumefantrine-d9), is the gold standard for the quantitative analysis of lumefantrine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-eluting nature of the deuterated internal standard effectively compensates for matrix effects and variations in ionization efficiency, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the determination of lumefantrine in human plasma using Lumefantrine-d9 as an internal standard, along with relevant validation data.
Experimental Protocols
Materials and Reagents
-
Lumefantrine reference standard
-
Lumefantrine-d9 internal standard (IS)
-
Acetonitrile (MeCN), HPLC grade
-
Formic acid (FA), analytical grade
-
Ammonium formate, analytical grade
-
Ethyl acetate, HPLC grade
-
Human plasma (drug-free)
-
Deionized water
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of lumefantrine and Lumefantrine-d9 by dissolving the accurately weighed compounds in a 1:1 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.
-
Working Solutions: Prepare working solutions of lumefantrine by serial dilution of the stock solution with the same solvent.
-
Internal Standard Working Solution (100 ng/mL): Prepare the IS working solution by diluting the Lumefantrine-d9 stock solution.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 25 µL aliquot of human plasma sample, add 25 µL of the 100 ng/mL Lumefantrine-d9 internal standard working solution.
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.
-
Vortex the mixture for 10 seconds.
-
Add 900 µL of ethyl acetate for extraction.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 800 µL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see section 2.4).
-
Vortex for 10 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 150 x 4.6 mm, 5 µm) can be used.
-
Mobile Phase A: 10 mM aqueous ammonium formate at pH 4.0.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 50% B
-
1-4 min: Linear gradient from 50% to 100% B
-
4-6 min: 100% B
-
6-6.1 min: Linear gradient from 100% to 50% B
-
6.1-8 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Retention Time: Approximately 3.5 minutes for both lumefantrine and Lumefantrine-d9.[1]
-
-
Mass Spectrometry (MS/MS):
Data Presentation
Method Validation Parameters
The following table summarizes the key validation parameters for the described LC-MS/MS method for the quantification of lumefantrine using Lumefantrine-d9 as an internal standard.[1]
| Parameter | Result |
| Linearity Range | 50 - 20,000 ng/mL |
| Regression | 1/x weighted linear regression |
| Correlation Coefficient (r) | 0.9984 ± 0.0014 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Signal-to-Noise Ratio at LLOQ | 27 |
| Recovery | > 80% |
| Absolute Matrix Effect | 100 ± 8% |
Precision and Accuracy
The intra- and inter-day precision and accuracy of the method are summarized below.[1]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 120 | 3.5 | 103.2 | 4.1 | 102.5 |
| Medium | 1500 | 2.8 | 101.5 | 3.3 | 101.1 |
| High | 17000 | 2.1 | 100.8 | 2.5 | 100.4 |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the therapeutic drug monitoring of lumefantrine.
Caption: Analytical workflow for lumefantrine TDM.
Rationale for Using a Deuterated Internal Standard
The use of a co-eluting, stable isotope-labeled internal standard like Lumefantrine-d9 is crucial for mitigating analytical challenges in complex biological matrices.
Caption: Overcoming matrix effects with a deuterated IS.
Conclusion
The described LC-MS/MS method using Lumefantrine-d9 as an internal standard provides a robust, sensitive, and accurate approach for the therapeutic drug monitoring of lumefantrine in human plasma. The use of a small sample volume makes it particularly suitable for pediatric studies. This method effectively overcomes the challenges of matrix effects and ionization saturation, ensuring reliable quantification for clinical research and patient management. The detailed protocol and validation data presented herein can be readily adopted by laboratories equipped with LC-MS/MS instrumentation for routine TDM of lumefantrine.
References
Troubleshooting & Optimization
Overcoming matrix effects in lumefantrine quantification with Lumefantrine-d18.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of lumefantrine in biological matrices, with a focus on overcoming matrix effects using a stable isotope-labeled internal standard, Lumefantrine-d18.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for lumefantrine quantification by LC-MS/MS?
A1: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis for several reasons:
-
Compensates for Matrix Effects: Lumefantrine is a highly hydrophobic compound, making it prone to significant matrix effects (ion suppression or enhancement) from endogenous components in biological samples like plasma.[1] A SIL-IS, such as this compound, co-elutes with the unlabeled lumefantrine and experiences the same matrix effects.[1] By using the peak area ratio of the analyte to the SIL-IS, these effects are normalized, leading to more accurate and precise quantification.[1]
-
Corrects for Variability in Sample Preparation: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction can be a source of variability. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected similarly by these processes, thus correcting for any recovery inconsistencies.
-
Accounts for Ionization Variability: Fluctuations in the mass spectrometer's ion source can lead to variations in signal intensity. As the SIL-IS is ionized with the same efficiency as the analyte, it effectively compensates for these variations.[1]
Q2: The available literature often mentions Lumefantrine-d9. Can I use this compound instead?
A2: Yes, you can use this compound. The underlying principle of using a stable isotope-labeled internal standard remains the same. A deuterated standard with a higher degree of deuterium incorporation, like d18, offers a larger mass difference from the native analyte. This can be advantageous in preventing any potential isotopic crosstalk or interference, further enhancing the robustness of the assay. The key is to ensure that the this compound co-elutes with lumefantrine and does not contain any unlabeled lumefantrine as an impurity.
Q3: What are the most common sample preparation techniques for lumefantrine analysis, and what are their pros and cons?
A3: The most common sample preparation techniques for lumefantrine in plasma are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
| Technique | Pros | Cons |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[2] | Can result in significant matrix effects as it is a non-selective clean-up method.[1] |
| Liquid-Liquid Extraction (LLE) | Provides a cleaner sample extract compared to PPT, reducing matrix effects.[1] | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Offers the most selective clean-up, leading to the lowest matrix effects. | Can be more expensive and requires method development to optimize the sorbent and elution conditions. |
For lumefantrine, LLE is often a good compromise, providing a cleaner sample than PPT without the complexity of SPE.[1]
Q4: How can I assess the extent of matrix effects in my assay?
A4: The presence and extent of matrix effects should be evaluated during method validation. A common approach is the post-extraction spike method.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
This should be tested with at least six different lots of the biological matrix to assess the variability of the matrix effect.[3]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Variability in this compound Signal | Inconsistent sample preparation. Cumulative matrix effects. | Ensure consistent and precise execution of the sample preparation protocol. Optimize the chromatographic method to separate lumefantrine from interfering matrix components.[1] Consider a more rigorous clean-up method like SPE. |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Inappropriate mobile phase pH. Column contamination. | Reduce the injection volume or sample concentration. Adjust the mobile phase pH to ensure lumefantrine is in a single ionic state. Use a guard column and regularly flush the analytical column. |
| Low Recovery | Inefficient extraction. Analyte degradation. | Optimize the extraction solvent and pH for LLE or the sorbent and elution solvent for SPE. Ensure the stability of lumefantrine in the biological matrix and during the entire analytical process. |
| Non-linear Calibration Curve | Ionization saturation at high concentrations. Significant, uncompensated matrix effects. Inappropriate regression model. | Use a stable isotope-labeled internal standard like this compound to compensate for ionization saturation.[1] Improve sample clean-up to reduce matrix effects. Use a weighted linear regression (e.g., 1/x or 1/x²) to account for heteroscedasticity.[1] |
| Carryover | Adsorption of the highly hydrophobic lumefantrine to surfaces in the autosampler and LC system. | Optimize the autosampler wash solution; a high percentage of organic solvent, possibly with a small amount of acid or base, is often effective. Inject a blank sample after high-concentration samples to assess and manage carryover. |
Experimental Protocols & Data
Representative Experimental Protocol for Lumefantrine Quantification in Human Plasma
This protocol is adapted from the method described by Huang et al. and is a robust starting point for developing your own assay.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 25 µL of plasma sample, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay range).
-
Add 100 µL of 5% aqueous formic acid and vortex briefly.
-
Add 900 µL of ethyl acetate, vortex for 20 seconds, and then rotate on a tube rotor for 30 minutes.
-
Centrifuge at 15,000 x g for 2 minutes.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., Acetonitrile:Water with 0.5% Formic Acid, 1:1 v/v) and vortex.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C8 or C18 reversed-phase column (e.g., Zorbax Eclipse C8, 50 x 2.1 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution is often preferred to manage the hydrophobicity of lumefantrine and clean the column effectively.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
-
Lumefantrine: m/z 530.3 → 512.2[5]
-
This compound: The specific transition will need to be determined by infusing the standard, but it is expected to have a precursor ion around m/z 548.3 and a similar fragmentation pattern to the unlabeled compound.
-
Quantitative Data Summary
The following tables summarize validation data from various published methods for lumefantrine quantification. This allows for a comparison of different approaches and their performance.
Table 1: Linearity and Sensitivity
| Reference | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Huang et al.[1] | Lumefantrine-d9 | 50 - 20,000 | 50 |
| Khandave et al.[2] | Artesunate | 200 - 20,000 | 200 |
| Anonymous | Glimepiride | 100 - 20,000 | 100 |
| Wahajuddin et al.[6] | D9-LF | 15.6 - 4000 | 15.6 |
Table 2: Precision and Accuracy
| Reference | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Huang et al.[1] | 120 (Low QC) | 4.2 | 8.9 | -3.3 to 2.5 |
| 1500 (Mid QC) | 2.5 | 5.3 | -2.7 to 1.3 | |
| 17000 (High QC) | 2.1 | 4.8 | -2.4 to 0.6 | |
| Khandave et al.[2] | 600 (Low QC) | 4.86 | 4.01 | -3.50 |
| 10000 (Mid QC) | 2.92 | 2.59 | -0.12 | |
| 17000 (High QC) | 2.72 | 2.45 | 1.14 |
Table 3: Recovery and Matrix Effect
| Reference | Sample Preparation | Recovery (%) | Matrix Effect (%) |
| Huang et al.[1] | LLE | >80 | Within 100 ± 8% |
| Khandave et al.[2] | PPT | 93.16 | Not explicitly quantified, but no significant effect reported |
| Hodel et al. (as cited in[1]) | PPT | Not reported | 22.7 - 29.1 (Significant Suppression) |
Visualizations
Caption: Experimental workflow for lumefantrine quantification.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting poor peak shape and resolution in lumefantrine analysis
Welcome to the technical support center for the analysis of lumefantrine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape and resolution during HPLC analysis of lumefantrine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peak Tailing
Question: My lumefantrine peak is showing significant tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing is a common issue in the analysis of basic compounds like lumefantrine, often appearing as an asymmetry where the latter half of the peak is broader than the front half. This can compromise peak integration and reduce analytical accuracy. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2]
Potential Causes & Solutions:
-
Secondary Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2 and 3) protonates the residual silanol groups, minimizing their interaction with the protonated basic lumefantrine molecule.[2][3]
-
Solution 2: Use a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with lumefantrine.
-
Solution 3: Employ an End-Capped Column: Use a column that has been "end-capped," where the residual silanol groups are chemically bonded with a small, less polar group. This reduces the number of active sites available for secondary interactions.[2]
-
-
Column Contamination:
-
Low Buffer Concentration:
Troubleshooting Workflow for Peak Tailing:
Caption: A flowchart for troubleshooting peak tailing in lumefantrine analysis.
Peak Fronting
Question: I am observing peak fronting for lumefantrine. What could be the cause?
Answer:
Peak fronting, where the initial part of the peak is sloped and the latter part is steep, is less common than tailing but can still affect quantification.[6]
Potential Causes & Solutions:
-
Sample Overload:
-
Incompatible Sample Solvent:
-
Solution: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with a high aqueous content), it can cause the analyte to travel through the initial part of the column too quickly, resulting in a distorted peak.[7][8] Ideally, dissolve the sample in the mobile phase itself. If this is not possible, use a weaker solvent.
-
-
Column Collapse:
Troubleshooting Workflow for Peak Fronting:
Caption: A flowchart for troubleshooting peak fronting in lumefantrine analysis.
Poor Resolution
Question: My lumefantrine peak is not well-resolved from an adjacent peak. How can I improve the separation?
Answer:
Poor resolution can be due to a variety of factors related to the mobile phase, column, or other instrumental parameters.
Potential Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Solution: The organic modifier content in the mobile phase directly impacts retention and selectivity. To increase the resolution between lumefantrine and a closely eluting peak, try decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol). This will increase retention times and potentially improve separation.
-
-
Incorrect Mobile Phase pH:
-
Solution: The pH of the mobile phase can affect the ionization state of lumefantrine and other compounds in the sample, thereby altering their retention behavior. A systematic study of the effect of pH on retention and resolution can help in finding the optimal pH for separation.
-
-
Column with Low Efficiency:
-
Solution: Over time, columns lose their efficiency. This can be seen by a decrease in the number of theoretical plates. Replacing an old column with a new one of the same type can restore resolution. For challenging separations, consider using a column with a smaller particle size (e.g., sub-2 µm) or a longer column, as both will provide higher efficiency.
-
Troubleshooting Workflow for Poor Resolution:
Caption: A flowchart for improving peak resolution in lumefantrine analysis.
Experimental Protocols & Data
Table 1: Typical HPLC Parameters for Lumefantrine Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | |
| Mobile Phase | Acetonitrile and a buffer (e.g., potassium dihydrogen phosphate) | |
| pH | Adjusted to a low pH (e.g., 3.0) with an acid like orthophosphoric acid | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Detection Wavelength | 237 nm or 240 nm | |
| Injection Volume | 20 µL | [11] |
| Column Temperature | Ambient or controlled (e.g., 25-35 °C) |
Protocol for a Standard HPLC Method for Lumefantrine:
This protocol is a general guideline based on published methods.[11] Optimization may be required for specific applications.
-
Mobile Phase Preparation:
-
Prepare a buffer solution, for example, 0.02M potassium dihydrogen orthophosphate.
-
Mix the buffer with acetonitrile in a specified ratio (e.g., 20:80 v/v).
-
Adjust the pH of the mixture to 3.0 using 0.2% orthophosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of lumefantrine reference standard.
-
Dissolve and dilute it in a suitable solvent (e.g., 0.1 N methanolic HCl or the mobile phase) to achieve a known concentration.
-
-
Sample Solution Preparation:
-
For dosage forms, weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to a specific amount of lumefantrine into a volumetric flask.
-
Add a suitable solvent, sonicate to dissolve, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and process the data.
-
System Suitability Parameters:
Before routine analysis, it is crucial to check the system suitability to ensure the chromatographic system is performing adequately.
Table 2: Typical System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
References
- 1. youtube.com [youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 11. researchgate.net [researchgate.net]
Minimizing ion suppression in plasma samples for lumefantrine LC-MS/MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression in plasma samples during lumefantrine analysis by LC-MS/MS.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis of complex biological matrices like plasma, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identify and mitigate ion suppression for lumefantrine analysis.
Problem: Low or inconsistent lumefantrine signal intensity.
Possible Cause: Ion suppression from co-eluting matrix components.
Troubleshooting Steps:
-
Evaluate Sample Preparation Method: The choice of sample preparation is critical in removing interfering matrix components.
-
Protein Precipitation (PPT): While simple and fast, PPT is often insufficient for removing phospholipids and other matrix components that cause significant ion suppression for lumefantrine. One study reported ion suppression greater than 77% with a simple PPT method.[1]
-
Liquid-Liquid Extraction (LLE): LLE is a more effective technique for cleaning up plasma samples for lumefantrine analysis, providing cleaner extracts compared to PPT.[1] It can significantly reduce matrix effects.
-
Solid-Phase Extraction (SPE): SPE can also be a powerful tool for sample clean-up, though it may be more costly and labor-intensive.[1] A combination of PPT and SPE has been used for lumefantrine sample preparation.[1][2][3]
-
-
Optimize Chromatographic Separation: Ensure lumefantrine is chromatographically separated from the regions of significant ion suppression.
-
Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression in your chromatogram.[4]
-
Gradient Elution: Employ a gradient elution profile that separates lumefantrine from early-eluting salts and late-eluting phospholipids.[1] A column wash with a high percentage of organic solvent at the end of the gradient can help prevent carryover of hydrophobic matrix components.[1][3]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for lumefantrine (e.g., lumefantrine-D9) is highly recommended.
-
Compensation for Matrix Effects: A co-eluting SIL-IS experiences similar ion suppression as the analyte, allowing for accurate correction of the signal and improving precision and accuracy.[1][5]
-
Correction for Ionization Saturation: At high concentrations, lumefantrine can exhibit ionization saturation. A SIL-IS can also help to compensate for this effect, extending the linear dynamic range of the assay.[1][5]
-
-
Check for and Mitigate Phospholipid-Based Matrix Effects: Phospholipids are a major cause of ion suppression in plasma samples.
-
Sample Preparation: LLE and some SPE methods are more effective at removing phospholipids than PPT.
-
LC Method: Ensure your chromatographic method separates lumefantrine from the main phospholipid elution zones.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression for lumefantrine in plasma samples?
A1: The most common causes of ion suppression for lumefantrine in plasma are co-eluting endogenous matrix components, particularly phospholipids and salts.[1][4] Inadequate sample preparation is a primary reason for the presence of these interfering substances.
Q2: Which sample preparation method is best for minimizing ion suppression for lumefantrine?
A2: Liquid-liquid extraction (LLE) has been shown to be superior to simple protein precipitation (PPT) for minimizing ion suppression in lumefantrine analysis.[1] LLE provides cleaner sample extracts, leading to a more stable and accurate signal. While solid-phase extraction (SPE) can also be effective, LLE often provides a good balance between cleanliness, cost, and complexity.[1]
Q3: Can I use a simple protein precipitation method?
A3: While simple protein precipitation is a fast and easy technique, it is generally not recommended for lumefantrine analysis in plasma due to significant ion suppression. Studies have shown that PPT can result in over 77% ion suppression for lumefantrine.[1] If PPT is used, extensive method development and validation are required to ensure the matrix effect is controlled and compensated for.
Q4: How important is a stable isotope-labeled internal standard (SIL-IS)?
A4: A SIL-IS, such as deuterated lumefantrine, is highly recommended and can be crucial for a robust method. It co-elutes with the analyte and experiences similar matrix effects, thereby effectively compensating for ion suppression and improving the accuracy and precision of quantification.[1][5] It can also help to correct for ionization saturation at higher concentrations.[1][5]
Q5: My signal is still suppressed even after using LLE. What else can I do?
A5: If you still experience ion suppression after optimizing your sample preparation, consider the following:
-
Chromatographic Optimization: Further refine your LC method to improve the separation of lumefantrine from any remaining interfering peaks. This could involve trying a different column chemistry, adjusting the gradient slope, or modifying the mobile phase composition.
-
Sample Dilution: Diluting the plasma sample before extraction can reduce the overall concentration of matrix components, but this may compromise the limit of quantification.
-
Investigate Other Extraction Solvents (for LLE): Experiment with different organic solvents for the LLE procedure to see if a different solvent provides better extraction efficiency for lumefantrine and/or better removal of interfering components.
Q6: How can I visually assess where ion suppression is occurring in my method?
A6: A post-column infusion experiment is the most direct way to visualize ion suppression.[4] This involves infusing a constant flow of a lumefantrine solution into the MS source while injecting a blank, extracted plasma sample onto the LC column. Any dips in the constant lumefantrine signal indicate regions of ion suppression caused by eluting matrix components.[4]
Quantitative Data Summary
The following table summarizes the matrix effect (ME) and recovery data for different sample preparation methods for lumefantrine analysis in human plasma, as reported in a comparative study. A matrix effect value of 100% indicates no ion suppression or enhancement.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (PPT) | 22.7% (suggesting >77% ion suppression) | Not explicitly stated | [1] |
| Liquid-Liquid Extraction (LLE) | 92-100% | >80% | [1] |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol (General Procedure)
This protocol is provided as a basic example. As noted, it may lead to significant ion suppression for lumefantrine.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase and inject it into the LC-MS/MS system.
2. Liquid-Liquid Extraction (LLE) Protocol for Lumefantrine
This protocol is based on a published method that demonstrated minimal ion suppression.[1][5]
-
Pipette 25 µL of plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., deuterated lumefantrine).
-
Add 100 µL of 5% aqueous formic acid to acidify the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 10 seconds and inject the sample into the LC-MS/MS system.
Visualizations
Caption: Comparison of PPT and LLE sample preparation workflows for lumefantrine analysis.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
Impact of co-eluting substances on Lumefantrine-d18 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lumefantrine-d18 as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound as an internal standard in LC-MS/MS analysis?
The most significant challenge is the matrix effect (ME) .[1][2][3][4] Co-eluting endogenous substances from biological matrices, such as plasma, can interfere with the ionization of Lumefantrine and its deuterated internal standard, this compound. This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[5]
Q2: How can the matrix effect on the this compound signal be minimized?
The most effective strategy to counteract the matrix effect is the use of a co-eluting stable isotope-labeled internal standard like this compound (often reported as Lumefantrine-d9).[1][2][3][4] For this to be effective, the chromatographic separation must be optimized so that Lumefantrine and this compound elute at the same time.[2][3] Additionally, robust sample preparation methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can produce cleaner extracts compared to simple protein precipitation (PPT), thereby reducing the impact of interfering substances.[2][6]
Q3: What should I do if I observe high variability in the this compound signal?
High variability in the internal standard signal can be an indicator of a cumulative matrix effect.[1][2][3][4] This means that interfering substances from one sample may be affecting the analysis of subsequent samples. To address this, consider the following:
-
Optimize Chromatographic Conditions: Ensure that the analytical column is thoroughly washed between injections to remove strongly retained matrix components. A gradient elution with a strong organic wash at the end of the run is recommended.[2][3]
-
Improve Sample Cleanup: If you are using protein precipitation, consider switching to a more rigorous method like LLE or SPE to remove more of the interfering matrix components.[2][7]
-
Ensure Co-elution: Verify that Lumefantrine and this compound are perfectly co-eluting. If they are not, the matrix effect may impact them differently, leading to signal variability.[2][3]
Q4: Can high concentrations of Lumefantrine affect the this compound signal?
Yes, at high concentrations, Lumefantrine can cause ionization saturation .[1][2][3] This phenomenon occurs when the analyte concentration is so high that the mass spectrometer's detector response is no longer proportional to the concentration. A co-eluting internal standard like this compound is crucial in this scenario because it will be similarly affected by the ionization saturation, allowing for accurate correction of the analyte signal.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor this compound Signal Response | Ion suppression due to co-eluting matrix components. | 1. Improve sample cleanup using LLE or SPE. 2. Optimize chromatography to separate this compound from interfering peaks. |
| Inefficient ionization. | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). 2. Ensure mobile phase composition is appropriate for electrospray ionization (e.g., presence of a proton source like formic acid).[2][8] | |
| Inconsistent this compound Peak Area | Inconsistent sample preparation. | 1. Ensure precise and consistent pipetting during sample and internal standard addition. 2. Thoroughly vortex and mix all samples. |
| Cumulative matrix effect. | 1. Implement a robust column wash step in the LC gradient.[2][3] 2. Inject blank samples between unknown samples to assess carryover. | |
| This compound and Lumefantrine Not Co-eluting | Inappropriate analytical column or mobile phase. | 1. Experiment with different C8 or C18 columns.[2][3] 2. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer pH). |
| Non-linear Calibration Curve | Ionization saturation at high concentrations. | 1. Ensure the use of a co-eluting deuterated internal standard.[2][3] 2. Consider using a weighted regression model (e.g., 1/x²) for calibration.[2] |
| Matrix effects affecting linearity. | 1. Use matrix-matched calibrators and quality controls. |
Quantitative Data Summary
Table 1: Linearity and LLOQ of Lumefantrine Assays
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Reference |
| LC-MS/MS | 50 - 20,000 | 50 | Lumefantrine-d9 | [1][2][3] |
| LC-MS/MS | 100 - 20,000 | 100 | Glimepiride | [9] |
| LC-MS/MS | 200 - 20,000 | 200 | Artesunate | [10][11] |
| LC-UV | 0.042 - 8.02 µg/mL (42 - 8020 ng/mL) | 24 | DLF analogue | [7] |
Table 2: Recovery and Precision of Lumefantrine Assays
| Parameter | Value | Method | Internal Standard | Reference |
| Recovery | > 80% | LLE | Lumefantrine-d9 | [1][2][3] |
| > 75% | PPT followed by SPE | Glimepiride | [9] | |
| 93.16% | PPT | Artesunate | [11] | |
| Intra-day Precision (% CV) | 1.76% - 6.47% | PPT followed by SPE | Glimepiride | |
| 6.6% (at LQC), 2.1% (at HQC) | SPE | DLF analogue | [7] | |
| Inter-day Precision (% CV) | 1.76% - 6.47% | PPT followed by SPE | Glimepiride | |
| 12.0% (at LQC), 2.9% (at HQC) | SPE | DLF analogue | [7] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) with a Deuterated Internal Standard
This protocol is adapted from a method designed to overcome matrix effects and ionization saturation.[2][3]
-
Aliquoting: To a 25 µL aliquot of plasma sample, add 25 µL of 100 ng/mL Lumefantrine-d9 (as IS) and 100 µL of 5% aqueous formic acid.
-
Extraction: Add 900 µL of ethyl acetate. Vortex the mixture for 20 seconds, followed by rotation on a tube rotor for 30 minutes.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 2 minutes.
-
Solvent Transfer: Carefully transfer the organic (upper) layer to a clean glass tube.
-
Evaporation: Dry the organic extract in a 40°C water bath under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried residue with 200 µL of a 1:1 mixture of acetonitrile and water containing 0.5% formic acid. Vortex for 10 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
2. Sample Preparation: Protein Precipitation (PPT)
This is a simpler but potentially "dirtier" sample preparation method.[10]
-
Aliquoting: To a known volume of plasma, add the internal standard solution.
-
Precipitation: Add a precipitating agent, such as acetonitrile or a mixture of acetonitrile and acetic acid, typically in a 1:3 or 1:4 (plasma:solvent) ratio.[6][7][12]
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.
Caption: Troubleshooting logic for high signal variability.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Bio-Analytical Method Development and Validation for Estimation of Lume fantrine in Human Plasma by Using Lc-Ms/Ms | Semantic Scholar [semanticscholar.org]
- 10. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the recovery of lumefantrine during sample extraction
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to optimize the recovery of lumefantrine during sample extraction.
Troubleshooting Guide
Q: Why is my lumefantrine recovery low, and how can I improve it?
A: Low recovery of lumefantrine is a common issue primarily due to its high hydrophobicity and extensive protein binding (over 99%) in plasma.[1][2] Incomplete extraction, suboptimal pH, or an unsuitable choice of solvent/method can lead to significant analyte loss.
To troubleshoot and improve recovery, consider the following factors, starting with the most critical:
1. Inefficient Protein Removal:
-
Problem: Due to its high affinity for plasma proteins, particularly lipoproteins, direct extraction of lumefantrine without prior protein disruption is inefficient.[2] SPE alone, without a protein precipitation step, has been shown to result in low recovery.[2]
-
Solution: Always begin with a protein precipitation step. Acetonitrile is a commonly used and effective solvent for this purpose.[1][3] The choice of an acidic additive is also critical for disrupting protein binding.
2. Suboptimal pH Conditions:
-
Problem: The extraction efficiency of lumefantrine is highly dependent on the pH of the sample matrix.
-
Solution: Acidify the sample before extraction.[4] Using acetonitrile containing 0.2% perchloric acid for protein precipitation has been shown to increase recovery to approximately 90%, a significant improvement over the 60-75% recovery seen with 1% acetic acid in acetonitrile.[1] Formic acid is another effective additive.[4]
3. Inappropriate Extraction Technique:
-
Problem: The chosen extraction method may not be suitable for the sample volume or the required level of cleanliness and recovery.
-
Solution: Evaluate different extraction strategies. A combination of protein precipitation followed by Solid-Phase Extraction (SPE) is a robust method that yields high recovery and clean extracts.[1] Liquid-Liquid Extraction (LLE) can also achieve high recovery (>90%) and may be a simpler alternative if SPE is not available.[1]
4. Incorrect Solvent Selection:
-
Problem: The polarity and type of organic solvent must be well-matched to lumefantrine's properties for efficient extraction and elution.
-
Solution:
-
For Protein Precipitation: Use a water-miscible organic solvent like acetonitrile or methanol.[3]
-
For LLE: Ethyl acetate has been shown to be an effective extraction solvent for lumefantrine.[4][5]
-
For SPE Elution: Methanol, often with an acidic modifier like 0.1% TFA, is used to elute lumefantrine from C8 or C18 cartridges.[1]
-
The following diagram outlines a logical workflow for troubleshooting low lumefantrine recovery.
Data Summary
Quantitative data from various studies are summarized below to facilitate the comparison of different extraction strategies.
Table 1: Comparison of Lumefantrine Extraction Methods and Recoveries
| Extraction Method | Matrix | Recovery (%) | Reference |
| PPT (Acetonitrile with 0.2% Perchloric Acid) + SPE (C8) | Human Plasma | 88.2% | [1] |
| PPT (Acetonitrile with 1% Acetic Acid) + SPE | Human Plasma | 60 - 75% | [1] |
| Liquid-Liquid Extraction (LLE) | Human Plasma | > 90% | [1] |
| LLE (Ethyl Acetate) | Human Plasma | > 80% | [4] |
| Microextraction by Packed Sorbent (MEPS, C18) | Human Plasma | 92.2 - 99.0% | [6] |
| LLE (0.1N Methanolic HCl) | Oral Suspension | 99.23% | [7] |
Table 2: Effect of Acidic Additive in Protein Precipitation on Lumefantrine Recovery
| Precipitating Agent | Mean Recovery (%) | Key Benefit | Reference |
| Acetonitrile with 0.2% Perchloric Acid | ~90% | Improved recovery by disrupting protein binding more effectively. | [1] |
| Acetonitrile with 1% Acetic Acid | 60 - 75% | Less effective compared to perchloric acid. | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting lumefantrine from plasma? A combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) is a highly effective and widely cited method.[1] This two-step process first uses an acidified organic solvent (e.g., acetonitrile with 0.2% perchloric acid) to remove the bulk of plasma proteins and disrupt lumefantrine-protein binding, followed by SPE for further cleanup and concentration.[1] This approach consistently yields high recovery and a clean final extract suitable for analysis.
Q2: How critical is sample acidification for lumefantrine extraction? Acidification is critical.[4] Lumefantrine is a basic compound, and adjusting the sample pH to an acidic state is essential to ensure it remains in a form that is amenable to extraction and to effectively break its strong bonds with plasma proteins.[1][4]
Q3: Which extraction solvent is recommended for Liquid-Liquid Extraction (LLE) of lumefantrine? Ethyl acetate is a suitable solvent for LLE of lumefantrine.[4][5] When performing LLE, it is important to first acidify the plasma sample (e.g., with formic acid) to achieve high recovery.[4]
Q4: Can I use Solid-Phase Extraction (SPE) alone without a protein precipitation step? It is not recommended. Studies have shown that direct application of plasma to an SPE cartridge without prior protein precipitation results in dramatically lower recovery rates for lumefantrine.[1][2] This is due to the extensive protein binding that prevents the analyte from effectively interacting with the SPE sorbent.
Q5: Are there any concerns regarding lumefantrine stability during sample preparation? Lumefantrine is generally stable under typical laboratory conditions.[8][9] However, during the solvent evaporation step (if performed), it is advisable to use a controlled temperature (e.g., 40°C) and a gentle stream of nitrogen to prevent any potential degradation.[1] Sample and standard solutions have been found to be stable for up to 48 hours at room temperature and under refrigeration (2-8°C).[10]
Experimental Protocols
Protocol 1: Combined Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is adapted from a validated HPLC-UV method and is designed for high recovery from human plasma.[1]
1. Sample Preparation: a. To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of internal standard (IS). b. Add 500 µL of acetonitrile containing 0.2% perchloric acid. c. Vortex the mixture thoroughly for 30 seconds to precipitate proteins. d. Centrifuge at 10,000 x g for 10 minutes.
2. Solid-Phase Extraction (SPE): a. Condition a C8 SPE cartridge (e.g., 50 mg/1 mL) by washing it sequentially with 1 mL of methanol and 1 mL of water. b. Load the supernatant from the centrifuged sample onto the pre-conditioned SPE cartridge. c. Wash the cartridge with 3 x 1 mL of water to remove polar interferences. d. Perform a second wash with 0.5 mL of a methanol-water mixture (e.g., 40:60 v/v) containing 0.1% TFA. e. Dry the cartridge under vacuum for 10 minutes.
3. Elution and Reconstitution: a. Elute the lumefantrine from the cartridge using 0.5 mL of methanol containing 0.1% TFA. b. Dry the eluate under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried residue in 200 µL of the mobile phase for analysis.
The following diagram illustrates the workflow for this combined PPT-SPE protocol.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on an LC-MS/MS method and is suitable for small sample volumes.[4]
1. Sample Preparation: a. To 25 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard (IS). b. Acidify the sample by adding 100 µL of 5% aqueous formic acid.
2. Extraction: a. Add 900 µL of ethyl acetate to the tube. b. Vortex the mixture for 20 seconds, followed by rotation for 30 minutes to ensure thorough extraction. c. Centrifuge at 15,000 x g for 2 minutes to separate the aqueous and organic layers.
3. Evaporation and Reconstitution: a. Carefully transfer the upper organic phase to a clean glass tube. b. Evaporate the organic solvent to dryness in a 40°C water bath with a stream of nitrogen. c. Reconstitute the residue in 200 µL of an appropriate solvent (e.g., acetonitrile:water 1:1 with 0.5% formic acid). d. Vortex for 10 seconds and transfer to an autosampler vial for analysis.
References
- 1. A Modified Method for Determination of Lumefantrine in Human Plasma by HPLC-UV and Combination of Protein Precipitation and Solid-Phase Extraction: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali | springermedizin.de [springermedizin.de]
- 6. Microextraction by packed sorbent and high performance liquid chromatography for simultaneous determination of lumefantrine and desbutyl-lumefantrine in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Ensuring the stability of Lumefantrine-d18 in biological samples and stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability of Lumefantrine-d18 in biological samples and stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: It is recommended to store this compound stock solutions at -20°C or -80°C for long-term stability.[1] For short-term use, refrigeration at 4°C is acceptable, but it is advisable to prepare fresh working solutions daily.[2] Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use vials is a best practice to maintain its integrity.
Q2: What solvents are suitable for preparing this compound stock solutions?
A2: Lumefantrine is soluble in organic solvents like dimethyl formamide (DMF), methanol, and acetonitrile.[1][2] For LC-MS/MS applications, methanol or a mixture of methanol and water is a common choice for preparing stock and working solutions of deuterated standards.[3] It is crucial to ensure the solvent is of high purity to avoid introducing contaminants that could interfere with the analysis.
Q3: How can I assess the stability of my this compound stock solution?
A3: To assess stock solution stability, compare the response of an aged stock solution to that of a freshly prepared stock solution. The deviation should be within an acceptable range, typically ±15%. This evaluation should be performed at regular intervals to establish an expiration date for the stock solution under defined storage conditions.
Q4: What are the key stability assessments for this compound in biological matrices?
A4: The key stability assessments for bioanalytical methods include:
-
Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.
-
Autosampler Stability: Evaluates the stability of the processed samples in the autosampler over the expected run time.
Q5: Are there any known stability issues with deuterated internal standards like this compound?
A5: Deuterated internal standards are generally stable. However, potential issues can include:
-
Deuterium-Hydrogen Exchange: In some cases, deuterium atoms can exchange with protons from the solvent or matrix, especially if the label is on an exchangeable site like a hydroxyl or amine group.[4] For this compound, the deuterium atoms are typically on aromatic rings or other non-labile positions, minimizing this risk.
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[2][5] This can be a concern if it leads to differential matrix effects.
-
Different Extraction Recovery: Although rare, there can be slight differences in extraction recovery between the deuterated and non-deuterated forms.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Signal Loss or Variability of this compound | 1. Degradation of Stock Solution: Improper storage or expired solution. 2. Instability in Biological Matrix: Degradation due to enzymatic activity or pH changes. 3. Adsorption: The compound may adsorb to container surfaces. 4. Instrumental Issues: Ion source contamination, detector fatigue. | 1. Prepare a fresh stock solution and compare its response to the old one. 2. Re-evaluate short-term and freeze-thaw stability. Consider using enzyme inhibitors or adjusting the pH of the sample. 3. Use silanized glassware or polypropylene tubes. 4. Clean the ion source and perform instrument calibration and tuning. |
| Inconsistent Analyte/Internal Standard Area Ratio | 1. Differential Matrix Effects: The analyte and internal standard are affected differently by matrix components due to slight differences in retention time.[2] 2. Ion Suppression/Enhancement: High concentrations of co-eluting matrix components can suppress or enhance the ionization of the analyte and/or internal standard. 3. Inaccurate Spiking of Internal Standard: Inconsistent addition of the internal standard to samples. | 1. Optimize chromatographic conditions to ensure co-elution and minimize matrix effects. 2. Improve sample clean-up procedures (e.g., use solid-phase extraction instead of protein precipitation). 3. Ensure the internal standard spiking solution is homogeneous and the pipetting is accurate. |
| Appearance of Unexpected Peaks | 1. Degradation Products: Lumefantrine can degrade under certain conditions (e.g., oxidative stress) to form products like desbutylketo derivatives or N-oxides.[7] 2. Contamination: Contamination from solvents, reagents, or labware. 3. Carryover: Residual sample from a previous injection. | 1. Conduct forced degradation studies to identify potential degradation products and ensure they are chromatographically resolved from the analyte and internal standard. 2. Analyze blank solvents and reagents to identify the source of contamination. 3. Optimize the autosampler wash procedure. |
Quantitative Data Summary
The following table provides an illustrative summary of stability data for this compound based on typical acceptance criteria for bioanalytical method validation. Note: These are example values and actual stability should be experimentally determined.
| Stability Test | Matrix | Storage Condition | Duration | Analyte Concentration (ng/mL) | Mean % Recovery (vs. Freshly Prepared) | Acceptance Criteria |
| Freeze-Thaw Stability | Human Plasma | -20°C / Room Temp | 3 Cycles | 50 | 98.5% | Within ±15% of nominal concentration |
| 5000 | 101.2% | |||||
| Short-Term (Bench-Top) Stability | Human Plasma | Room Temperature | 24 hours | 50 | 95.7% | Within ±15% of nominal concentration |
| 5000 | 99.8% | |||||
| Long-Term Stability | Human Plasma | -80°C | 90 days | 50 | 103.4% | Within ±15% of nominal concentration |
| 5000 | 100.5% | |||||
| Autosampler Stability | Processed Sample | 4°C | 48 hours | 50 | 97.2% | Within ±15% of nominal concentration |
| 5000 | 101.9% | |||||
| Stock Solution Stability | Methanol | -20°C | 6 months | N/A | 99.1% | Within ±15% of fresh solution |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Spike a bulk sample of the biological matrix (e.g., human plasma) with this compound at low and high concentrations.
-
Aliquot the spiked matrix into multiple vials.
-
Analyze a set of control samples immediately (Cycle 0).
-
Freeze the remaining samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for the desired number of cycles (typically 3-5).
-
After the final thaw, process and analyze the samples.
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the mean concentration of the control samples. The difference should be within ±15%.
Protocol 2: Stock Solution Stability Assessment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
Store the stock solution under the desired conditions (e.g., -20°C).
-
On the day of analysis, prepare a fresh stock solution of this compound at the same concentration.
-
Prepare working solutions from both the aged and fresh stock solutions.
-
Analyze the working solutions using the analytical method.
-
Compare the mean response of the aged stock solution to the mean response of the fresh stock solution. The percentage difference should be within an acceptable range (e.g., ±10%).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting mass spectrometer parameters for optimal detection of Lumefantrine-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal detection of Lumefantrine-d18 using a mass spectrometer. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer parameters for the detection of this compound?
A1: The optimal parameters for this compound can vary depending on the specific mass spectrometer instrument. However, based on published literature, a good starting point for optimization is summarized in the tables below. It is recommended to use a stable isotope-labeled internal standard like this compound to compensate for matrix effects and ionization variability.[1][2]
Table 1: Recommended Starting Mass Spectrometer Parameters for this compound
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 537 |
| Product Ion (Q3) | m/z 519 |
| Dwell Time | 250 ms |
Note: These values should be optimized for your specific instrument and experimental conditions.
Table 2: Example of Optimized Ion Source and Gas Parameters
| Parameter | Value |
| IonSpray Voltage | 4000 V |
| Heater Temperature | 400°C |
| Curtain Gas (CUR) | 25 psi |
| Nebulizer Gas (GS1) | 40 psi |
| Auxiliary Gas (GS2) | 70 psi |
| Collision Gas (CAD) | 4 (arbitrary units) |
Source: Adapted from a study using an API 2000 triple quadrupole MS system.[1]
Table 3: Example of Optimized Compound-Specific Parameters
| Parameter | Value |
| Declustering Potential (DP) | 56 V |
| Entrance Potential (EP) | 9.5 V |
| Focusing Potential (FP) | 370 V |
| Collision Energy (CE) | 29 eV |
| Collision Cell Exit Potential (CXP) | 24 V |
Source: Adapted from a study using an API 2000 triple quadrupole MS system.[1]
Q2: I am not seeing a signal for this compound. What are the common causes and how can I troubleshoot this?
A2: No signal for this compound can be due to several factors, ranging from sample preparation to instrument settings. Follow the troubleshooting workflow below to diagnose the issue.
Caption: Troubleshooting workflow for no signal detection.
Q3: My signal for this compound is weak or inconsistent. How can I improve it?
A3: A weak or inconsistent signal can often be improved by optimizing the mass spectrometer's source and compound parameters. A systematic approach is recommended.
Caption: Workflow for optimizing MS parameters.
Q4: I am observing significant matrix effects. How can I mitigate them?
A4: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a common issue. The use of a stable isotope-labeled internal standard like this compound that co-elutes with the analyte is the most effective way to compensate for these effects.[1][2] Additionally, you can:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Adjust the chromatographic method to separate Lumefantrine from the matrix components that are causing the interference. This may involve changing the column, mobile phase composition, or gradient profile.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline for the extraction of Lumefantrine from plasma.
-
To a 100 µL aliquot of plasma sample, add 25 µL of working internal standard solution (this compound).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 20 seconds and inject into the LC-MS/MS system.
Protocol 2: Direct Infusion for Parameter Optimization
This protocol describes how to perform a direct infusion of this compound to optimize mass spectrometer parameters.
-
Prepare a 100 ng/mL solution of this compound in the initial mobile phase composition.
-
Set up a syringe pump to deliver the solution at a constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the mass spectrometer's ESI source via a T-connector, which also receives a flow of the mobile phase from the LC pump at a typical flow rate for your column (e.g., 0.4 mL/min).
-
In the mass spectrometer software, set up the instrument for manual tuning.
-
Proceed with the optimization of individual parameters as outlined in the "Signal Optimization Workflow" diagram (FAQ 3). Begin by optimizing Q1 and Q3, followed by collision energy, declustering potential, and finally the ion source parameters.[3] Monitor the signal intensity of the desired transition (m/z 537 → 519) to determine the optimal settings for each parameter.
References
Validation & Comparative
Comparison of Lumefantrine-d18 with other internal standards for lumefantrine analysis
A head-to-head comparison of internal standards reveals that for precise and accurate quantification of the antimalarial drug lumefantrine, the isotopically labeled analog, Lumefantrine-d18, consistently outperforms other commonly used internal standards. This guide provides an evidence-based comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their bioanalytical needs.
The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This is primarily due to its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to ionization in the mass spectrometer. This co-eluting nature effectively compensates for variations in sample preparation and matrix effects, which are significant challenges in bioanalysis.
This guide will delve into the comparative performance of this compound against other internal standards such as artesunate, pyrimethamine, and structural analogs of lumefantrine's metabolite, desbutyl-lumefantrine (DLF).
Performance Data at a Glance: A Comparative Analysis
The following tables summarize the key performance parameters of bioanalytical methods for lumefantrine using different internal standards. The data clearly demonstrates the superior performance of the method employing a deuterated lumefantrine internal standard.
Table 1: Comparison of Method Validation Parameters for Lumefantrine Analysis
| Parameter | Lumefantrine-d9 (proxy for d18) | Artesunate | DLF Analogues | Pyrimethamine |
| Linearity (ng/mL) | 50 - 20,000[1][2] | 200 - 20,000[3][4] | 42 - 8020 (LF) | Not explicitly stated for plasma |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50[1][2] | 200[3] | 24 (LF)[5] | Not applicable for plasma analysis |
| Intra-day Precision (%CV) | < 5.5[6] | < 6.66[3] | < 6.6 (LF)[5] | 1 - 3[7] |
| Inter-day Precision (%CV) | < 5.5[6] | < 5.56[3] | < 12.0 (LF)[5] | Not explicitly stated |
| Accuracy (%RE or %Recovery) | 93.7 - 103%[6] | 93.16% (Recovery)[3][4] | Not explicitly stated | 99 - 101% (Recovery)[7] |
| Recovery (%) | > 80[1][2] | 93.16[3][4] | Not explicitly stated | 99 - 101[7] |
| Matrix Effect | Minimal, compensated by IS[1][2] | Not explicitly addressed | Not explicitly addressed | Not applicable for plasma analysis |
Note: Lumefantrine-d9 data is used as a close proxy for this compound as they are both stable isotope-labeled internal standards with similar behavior in mass spectrometry.
Experimental Workflows: A Visual Comparison
The choice of internal standard directly impacts the complexity and robustness of the analytical workflow. The following diagrams illustrate the typical experimental procedures for lumefantrine analysis using different internal standards.
Caption: Streamlined workflow for lumefantrine analysis using a deuterated internal standard.
Caption: A common protein precipitation workflow used with the artesunate internal standard.
Caption: A multi-step workflow for lumefantrine analysis using DLF analogue internal standards.
Detailed Experimental Protocols
To ensure reproducibility and transparency, the detailed methodologies for the key experiments are provided below.
Method Using Deuterated Lumefantrine (Lumefantrine-d9)
-
Sample Preparation: A 25 μL plasma sample is acidified with 5% formic acid. Liquid-liquid extraction is then performed using ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[1][2]
-
Chromatography: Chromatographic separation is achieved on a suitable LC column with a gradient elution program. A column wash is typically included after each injection to minimize carryover.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. The transitions monitored are specific for lumefantrine and its deuterated internal standard.[6]
Method Using Artesunate as an Internal Standard
-
Sample Preparation: Protein precipitation is the primary method of sample preparation.[3][4]
-
Chromatography: An Inertsil ODS column is used for the chromatographic separation of analytes with an isocratic mobile phase. The total run time is typically short, around 2.5 minutes.[3][4]
-
Mass Spectrometry: An API-3000 system or equivalent is used for detection in the positive ionization mode.[3][4]
Method Using DLF Analogues as Internal Standards
-
Sample Preparation: Plasma proteins are first precipitated with a mixture of acetonitrile and acetic acid (99:1, v/v) containing the DLF analogue internal standard. The supernatant is then loaded onto an octylsilica solid-phase extraction (SPE) column for further cleanup and concentration.[5]
-
Chromatography: The separation is performed on a SB-CN column with a mobile phase consisting of acetonitrile and sodium phosphate buffer (pH 2.0; 0.1 M) (55:45, v/v) containing sodium perchlorate.[5]
-
Detection: An ultraviolet (UV) detector is used for the quantification of lumefantrine and its metabolite.[5]
The Verdict: Why this compound is the Superior Choice
The experimental data and workflows presented unequivocally highlight the advantages of using a stable isotope-labeled internal standard like this compound for the bioanalysis of lumefantrine.
-
Enhanced Accuracy and Precision: By co-eluting with the analyte, this compound effectively compensates for variations in extraction efficiency and matrix-induced ion suppression or enhancement, leading to more accurate and precise results.[1][2]
-
Wider Linear Range and Lower LLOQ: The use of a deuterated internal standard has been shown to extend the linear range of the calibration curve and achieve a lower limit of quantification, which is crucial for pharmacokinetic studies.[1][2]
-
Simplified and More Robust Workflow: The sample preparation method for the deuterated internal standard is often a straightforward liquid-liquid extraction, which is less labor-intensive compared to the multi-step protein precipitation and solid-phase extraction required for other internal standards.[1][2][3][5] This inherent robustness minimizes the potential for analytical variability.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a bioanalytical method using automated solid-phase extraction and LC-UV for the simultaneous determination of lumefantrine and its desbutyl metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of artemether and lumefantrine in anti-malarial fixed-dose combination tablets by microemulsion electrokinetic chromatography with short-end injection procedure - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of a Novel LC-MS/MS Method for Lumefantrine with a Validated Reference Method
A Comparative Guide for Bioanalytical Researchers
This guide provides a detailed comparison of a newly developed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of lumefantrine in human plasma against a previously validated reference method. The objective is to demonstrate that the new method produces comparable, reliable, and accurate results, making it a suitable alternative for high-throughput bioanalysis. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Introduction
Lumefantrine is a crucial antimalarial agent, and its accurate quantification in biological matrices is essential for clinical and research purposes. While numerous LC-MS/MS methods have been validated for its measurement, the development of new methods often aims to improve efficiency, reduce costs, or enhance sensitivity. Cross-validation is a critical process to ensure that data generated by a new analytical method is interchangeable with that from a validated reference method.[1][2] This guide outlines the cross-validation of a novel protein precipitation-based LC-MS/MS method against a well-established liquid-liquid extraction method.
Experimental Protocols
Reference Method: Liquid-Liquid Extraction (LLE) LC-MS/MS
This method is based on established protocols and serves as the benchmark for comparison.
-
Sample Preparation: To 100 µL of human plasma, 25 µL of an internal standard (IS) working solution (e.g., a deuterated analog of lumefantrine) is added.[3] The sample is then alkalinized with 100 µL of 0.1 M sodium hydroxide. Extraction is performed by adding 1 mL of an organic solvent (e.g., ethyl acetate), followed by vortexing and centrifugation. The organic layer is transferred and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in 100 µL of the mobile phase for injection.
-
Chromatography: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is used for separation. The mobile phase consists of a gradient mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is employed, using specific precursor-to-product ion transitions for lumefantrine and the internal standard.
New Method: Protein Precipitation (PPT) LC-MS/MS
This new method aims for a more straightforward and faster sample preparation.
-
Sample Preparation: To 100 µL of human plasma, 25 µL of the same internal standard working solution is added. Protein precipitation is induced by adding 300 µL of acetonitrile.[1][4] The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins. An aliquot of the supernatant is directly injected into the LC-MS/MS system.
-
Chromatography: A similar C18 reverse-phase column and mobile phase gradient are used as in the reference method to ensure comparability of the chromatographic separation.
-
Mass Spectrometry: The same mass spectrometer, ionization mode, and MRM transitions are used as in the reference method.
Data Presentation: Method Performance Comparison
The following tables summarize the validation and cross-validation results for the two methods. The acceptance criteria are based on the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[2][5][6]
Table 1: Summary of Validation Parameters
| Parameter | Reference Method (LLE) | New Method (PPT) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.996 | ≥ 0.99 |
| Range (ng/mL) | 20 - 20,000 | 20 - 20,000 | Cover expected concentrations |
| LLOQ (ng/mL) | 20 | 20 | S/N ≥ 5; Precision ≤ 20%; Accuracy ±20% |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -7.8% to 6.5% | -9.1% to 8.3% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -8.9% to 7.2% | -10.5% to 9.7% | ± 15% (± 20% at LLOQ) |
| Mean Recovery (%) | 91.5% | 95.2% | Consistent and reproducible |
Table 2: Cross-Validation Results (Analysis of Quality Control Samples)
| QC Level (ng/mL) | Mean Concentration - Reference Method (n=6) | Mean Concentration - New Method (n=6) | % Difference | Acceptance Criteria |
| Low QC (60) | 58.9 | 61.2 | +3.9% | ± 15% |
| Mid QC (6000) | 6150 | 5980 | -2.8% | ± 15% |
| High QC (16000) | 15890 | 16250 | +2.3% | ± 15% |
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation protocols for both the reference and the new LC-MS/MS methods.
Caption: Workflow for the Reference LLE-based LC-MS/MS Method.
Caption: Workflow for the New PPT-based LC-MS/MS Method.
Conclusion
The cross-validation results demonstrate a strong correlation between the new protein precipitation-based LC-MS/MS method and the established liquid-liquid extraction method for the quantification of lumefantrine in human plasma. The percentage difference in the mean concentrations of the quality control samples analyzed by both methods was well within the acceptance criterion of ±15%.
The new method offers a significantly simplified and faster sample preparation protocol, which can lead to increased throughput in a bioanalytical laboratory. Based on the presented data, the new LC-MS/MS method is a valid and reliable alternative to the reference method for the bioanalysis of lumefantrine.
References
- 1. fda.gov [fda.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
Performance Showdown: Lumefantrine-d18 Sets a High Bar for Bioanalytical Accuracy
A deep dive into the performance of Lumefantrine-d18 as an internal standard for the quantification of the antimalarial drug Lumefantrine reveals its superiority in mitigating matrix effects and ensuring analytical precision in complex biological matrices. This guide provides a comparative analysis of its performance against other commonly used internal standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a stable isotope-labeled version of Lumefantrine, has emerged as the gold standard for bioanalytical assays, particularly in human plasma. Its identical chemical structure and co-eluting properties with the analyte make it highly effective in compensating for variations in sample preparation and ionization efficiency, a significant challenge in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.
Comparative Performance of Internal Standards
The choice of an internal standard is critical for the development of robust and reliable bioanalytical methods. While various compounds have been utilized for Lumefantrine quantification, this compound consistently demonstrates advantages in accuracy and reproducibility.
| Performance Metric | This compound | Artesunate | Mefloquine | Glimepiride |
| Linearity (r²) | ≥ 0.9984[1] | Not explicitly stated for a method using it as IS for Lumefantrine | ≥ 0.9992[2] | r ≥ 0.992 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 200 ng/mL (for Lumefantrine)[3][4] | 5 ng/mL (for Lumefantrine)[2] | 100 ng/mL (for Lumefantrine) |
| Intra-day Precision (%RSD) | 1.3 - 5.1%[1] | < 6.66%[3][4] | 1.9%[2] | 1.76% - 4.49% |
| Inter-day Precision (%RSD) | Not explicitly stated | < 5.56%[3][4] | 4.4%[2] | Not explicitly stated, combined intra/inter-day precision 1.76% - 6.47% |
| Accuracy (%dev) | Within ±15%[1] | Within ±15% (as per FDA guidelines)[3] | Not explicitly stated, but method validated | 92.27% - 104.00% |
| Recovery | > 80%[1][5] | 93.16% (for Lumefantrine), 91.05% (for Artesunate)[3][4] | 97.1% (for Lumefantrine)[2] | > 75% (for Lumefantrine), > 90% (for IS) |
| Matrix Effect Compensation | Effectively overcomes matrix effect and ionization saturation[1][5][6] | Matrix effect was evaluated[3] | No matrix effect was detected[2] | Matrix effect was evaluated |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for sample preparation and LC-MS/MS analysis using this compound as an internal standard in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This method is effective for obtaining cleaner sample extracts compared to protein precipitation.
-
Materials: Human plasma, 5% Formic Acid, Ethyl Acetate, this compound internal standard (IS) working solution.
-
Procedure:
-
Pipette 25 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of 5% formic acid to acidify the sample.
-
Spike with the internal standard solution (this compound).
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., Agilent Eclipse Plus C18, 5 µm, 150 × 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 30 mM sodium sulfate buffer at pH 2.5).[7]
-
Injection Volume: 10 µL.[1]
-
Retention Time: Approximately 3.5 min for both Lumefantrine and this compound.[1]
-
-
Mass Spectrometry:
Visualizing the Workflow and Performance Comparison
To better illustrate the experimental process and the advantages of this compound, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Lumefantrine in human plasma using this compound.
Caption: Logical comparison of this compound with alternative internal standards.
References
- 1. Determination of lumefantrine in small-volume human plasma by LC–MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcresearchalert.com [abcresearchalert.com]
- 3. Quantification of Lumefantrine in Human Plasma Using LC-MS/MS and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of lumefantrine in small-volume human plasma by LC-MS/MS: using a deuterated lumefantrine to overcome matrix effect and ionization saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physical Stability and Dissolution of Lumefantrine Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Internal Standard Variability: A Comparative Guide to Acceptance Criteria
For researchers, scientists, and drug development professionals engaged in bioanalytical studies, ensuring data integrity is paramount. A key aspect of this is the rigorous monitoring of the internal standard (IS) response. This guide provides a comparative analysis of common methodologies for establishing acceptance criteria for IS response variability, supported by principles from regulatory guidelines and industry best practices.
The internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs), to correct for variability during sample processing and analysis.[1][2] While the IS response is expected to be consistent, some variability is inevitable.[1][3] Establishing clear acceptance criteria for this variability is crucial for identifying potential issues that could compromise the accuracy of the analytical data.[4]
Comparing Approaches to Acceptance Criteria
Two primary methodologies are prevalent in the bioanalytical community for setting acceptance criteria for IS response variability: the Fixed Percentage Boundary and the Data-Driven (Trend Analysis) approach. Each has its own set of advantages and is suited to different analytical scenarios.
| Feature | Fixed Percentage Boundary | Data-Driven (Trend Analysis) |
| Description | A pre-defined upper and lower percentage limit is set around the mean IS response of the calibration standards and QCs in an analytical run. A common example is 50% to 150% of the mean.[1][3] | Acceptance limits are based on the observed variability of the IS response in the calibration standards and QCs within a specific analytical run. |
| Typical Criteria | IS response of unknown samples must fall within, for example, 50-150% or 70-130% of the mean IS response of calibrators and QCs.[5] | The IS response of unknown samples should be within a statistically derived range (e.g., ±3 standard deviations) of the mean IS response of the calibrators and QCs in the same run. The spread of IS response for unknowns should be comparable to that of the knowns.[3] |
| Pros | - Simple to implement and clearly defined.[5] - Easy to train analysts on its application.[5] | - More scientifically justified as it is based on the actual performance of the assay in a given run. - Can be more sensitive to subtle but significant trends in IS response. |
| Cons | - Can be arbitrary and may not be suitable for all assays, potentially leading to unnecessary re-analysis or, conversely, accepting erroneous data.[5] - A "one-size-fits-all" approach may not be appropriate for methods with inherently higher or lower IS variability.[5] | - Requires more complex calculations for each run. - The criteria will vary from run to run, which may require more nuanced interpretation. |
| Regulatory View | Acknowledged as a common practice. The FDA guidance emphasizes that the IS response in study samples should be similar to that of calibrators and QCs.[6] | Aligns well with the FDA's recommendation to evaluate the IS response pattern and ensure the variability in unknown samples is similar to that of knowns. |
Experimental Protocols for Establishing and Evaluating IS Response Variability
A systematic approach is essential for defining and implementing IS acceptance criteria during method validation and routine sample analysis.
Method Validation Phase
-
Initial Assessment: During pre-validation and validation runs, collect IS response data from all calibration standards and QCs.
-
Calculate Variability: Determine the mean, standard deviation (SD), and coefficient of variation (%CV) of the IS response for the calibration standards and QCs within each run and across all validation runs.
-
Establish Preliminary Criteria:
-
For a Fixed Percentage Boundary: Based on the overall %CV observed during validation, select a reasonable fixed percentage range (e.g., if the %CV is consistently low, a tighter range than 50-150% may be justified).
-
For a Data-Driven Approach: The validation data can be used to establish initial statistical control limits, for example, based on the mean ± 3 SD.
-
-
Document in SOP: Clearly define the chosen methodology and the specific acceptance criteria in the standard operating procedure (SOP) for the analytical method.
Routine Sample Analysis Phase
-
Data Acquisition: In each analytical run, record the IS response for all samples, including blanks, zeros, calibration standards, QCs, and unknown study samples.
-
IS Response Evaluation:
-
Calculate the mean IS response for the accepted calibration standards and QCs.
-
Apply the pre-defined acceptance criteria from the SOP to the IS response of each unknown sample.
-
-
Investigation of Deviations: Any sample that falls outside the acceptance criteria should be flagged for investigation. The investigation should aim to identify the root cause of the variability, which could include:
-
Sample preparation errors (e.g., incorrect spiking of IS).
-
Matrix effects.
-
Instrument malfunction.
-
-
Re-analysis: The decision to re-analyze a sample with a deviating IS response should be guided by the SOP and the findings of the investigation. The FDA guidance suggests that if re-analysis shows an IS response similar to calibrators and QCs, and the analyte concentration is within 20% of the original result, no further investigation may be necessary.[6]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the workflow for establishing IS acceptance criteria and the decision-making process when a deviation is observed.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. en.cmicgroup.com [en.cmicgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. fda.gov [fda.gov]
Safety Operating Guide
Navigating the Safe Disposal of Lumefantrine-d18: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Lumefantrine-d18, a deuterated form of the antimalarial drug Lumefantrine, requires careful handling and disposal due to its chemical properties. This guide provides essential, step-by-step information to ensure its safe and compliant disposal.
Understanding the Compound: Safety and Handling
Lumefantrine is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2] It may also cause sensitization through inhalation and skin contact.[1] More significantly, it is suspected of damaging the unborn child and can cause damage to organs through prolonged or repeated exposure.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, eye protection, and in a well-ventilated area or under a laboratory hood.[3][4]
While deuterium itself is a stable, naturally occurring isotope of hydrogen and is not considered a significant environmental hazard, the hazardous properties of the parent Lumefantrine molecule dictate the disposal protocol.[4] The primary concern is the active pharmaceutical ingredient, not its isotopic labeling.
Quantitative Data Summary
| Property | Data | Source |
| Chemical Formula | C30H14D18Cl3NO | [5] |
| Parent Drug CAS Number | 82186-77-4 | [1][2][5][6] |
| Hazards | Irritating to eyes, respiratory system, and skin; May cause sensitization; May damage the unborn child; Causes damage to organs through prolonged or repeated exposure. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, acids, acetic anhydride, acid chlorides, carbon dioxide. | [1] |
| Primary Disposal Method | Incineration for hazardous pharmaceutical waste. | [7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as hazardous pharmaceutical waste. Adherence to local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA), is mandatory.[8][9]
1. Segregation and Collection:
-
Designate a specific, clearly labeled, leak-proof container for this compound waste.[8][10] Hazardous pharmaceutical waste is typically collected in black containers.[8]
-
This container should be kept in a secure, well-ventilated area away from incompatible materials.[4]
-
Do not mix this compound waste with non-hazardous laboratory trash or other waste streams to prevent cross-contamination.[7][10]
2. Waste Characterization:
-
This compound waste is classified as hazardous pharmaceutical waste due to the toxicity of the parent compound.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization and labeling requirements.
3. On-site Storage:
-
Store the sealed waste container in a designated, secure area with limited access.[11]
-
The storage area should be cool, dry, and away from heat or ignition sources.[4][6]
4. Off-site Disposal:
-
Engage a licensed hazardous waste disposal contractor for the transportation and final disposal of the this compound waste.[12]
-
Ensure the contractor is permitted to handle and transport hazardous pharmaceutical waste.
-
The required method of disposal for hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[7][8] This method ensures the complete destruction of the active pharmaceutical ingredient.[7]
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as this is illegal and environmentally harmful.[8]
5. Documentation:
-
Maintain meticulous records of the waste generation, collection, and disposal process.[7] This includes dates, quantities, and disposal manifests provided by the contractor. This documentation is crucial for regulatory compliance and audits.[7]
Logical Workflow for Disposal
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your location and facilities.
References
- 1. prisminltd.com [prisminltd.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. This compound - Acanthus Research [acanthusresearch.com]
- 6. fishersci.com [fishersci.com]
- 7. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 11. ph.health.mil [ph.health.mil]
- 12. anentawaste.com [anentawaste.com]
Personal protective equipment for handling Lumefantrine-d18
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling Lumefantrine-d18 in a laboratory setting. The information is targeted toward researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk.
Hazard Identification and Safety Precautions
Lumefantrine, the parent compound of this compound, is classified as a hazardous substance. While specific toxicological data for this compound is not extensively available, it should be handled with the same precautions as Lumefantrine. The primary hazards include potential irritation to the eyes, respiratory system, and skin, and it may cause sensitization through inhalation or skin contact[1].
| Hazard | Precautionary Statement |
| Eye Contact | May cause eye irritation[1]. Avoid contact with eyes. |
| Skin Contact | May cause skin irritation and sensitization[1]. Avoid contact with skin. |
| Inhalation | May be harmful if inhaled and can cause respiratory tract irritation[1]. Avoid breathing dust. |
| Ingestion | May be harmful if swallowed[1]. Do not ingest. |
| Chronic Exposure | Prolonged or repeated exposure may cause damage to organs[2]. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Powder-free disposable gloves (e.g., nitrile) should be worn. Change gloves regularly, at least every 30-60 minutes, or immediately if contaminated or damaged[3]. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to protect against dust and splashes[2]. A face shield may be required for full facial protection in some situations[4]. |
| Skin and Body Protection | Laboratory coat or gown | A long-sleeved, seamless gown is recommended to protect the body from contamination[4]. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders outside of a ventilated enclosure or when there is a risk of dust formation. An N95 or higher-rated respirator is recommended[4]. |
| Foot Protection | Closed-toe shoes | Shoe covers may be necessary to prevent tracking of contaminants[3]. |
Step-by-Step Handling Procedures
Adherence to these procedural steps is critical for the safe handling of this compound.
-
Preparation :
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is used for all handling procedures[2].
-
Assemble all necessary equipment and materials before starting work.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety goggles and a respirator if required.
-
Wash hands thoroughly before putting on gloves.
-
Ensure gloves overlap the cuffs of the lab coat.
-
-
Handling the Compound :
-
Post-Handling :
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, starting with gloves, to avoid cross-contamination.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[5]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops[1][5]. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention[5]. |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal[1][5]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.
-
Contaminated Materials : Used gloves, weighing papers, and other disposable materials that have come into contact with this compound should be placed in a designated, sealed, and labeled hazardous waste container.
-
Unused Compound : Dispose of unused this compound in its original container or a suitable, labeled hazardous waste container. Do not dispose of it down the drain or in the regular trash.
-
Decontamination : Clean any non-disposable equipment that has come into contact with the compound. The cleaning residue should also be collected as hazardous waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
